molecular formula C12H15N3 B13322497 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

カタログ番号: B13322497
分子量: 201.27 g/mol
InChIキー: SUPPNWPLMIQIFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H15N3

分子量

201.27 g/mol

IUPAC名

3-methyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9-4-3-5-11(6-9)7-15-8-12(13)10(2)14-15/h3-6,8H,7,13H2,1-2H3

InChIキー

SUPPNWPLMIQIFU-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)C)N

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound, 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, data from structurally analogous compounds, and predictive methodologies to offer a detailed interpretation for researchers, scientists, and professionals in drug development. This guide is designed to serve as a foundational resource for the characterization and structural elucidation of this and similar pyrazole-based compounds.

Introduction: The Significance of Pyrazole Derivatives and the Role of NMR

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous therapeutic agents. The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the structural verification of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine. These predictions are based on the analysis of its molecular structure, considering the electronic effects of the pyrazole ring, the amine substituent, and the 3-methylbenzyl group. Data from closely related structures found in the literature are used to substantiate these predictions. The spectra are predicted for a standard deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is often suitable for pyrazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
1~7.30s1HH-5 (pyrazole ring)The proton on the pyrazole ring is expected to be a singlet in the aromatic region.
2~7.20t1HH-5' (m-tolyl)Aromatic proton on the m-tolyl ring, expected to be a triplet due to coupling with two neighboring protons.
3~7.00 - 7.10m3HH-2', H-4', H-6' (m-tolyl)Overlapping multiplets for the remaining aromatic protons of the m-tolyl group.
4~5.10s2H-CH₂- (benzyl)The methylene protons are adjacent to the pyrazole nitrogen and the tolyl ring, appearing as a singlet.
5~4.50br s2H-NH₂The amine protons typically appear as a broad singlet; the chemical shift is highly dependent on solvent, concentration, and temperature.[1][2][3][4]
6~2.30s3H-CH₃ (m-tolyl)The methyl group on the tolyl ring is expected to be a singlet.
7~2.10s3H-CH₃ (pyrazole)The methyl group on the pyrazole ring is expected to be a singlet.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
1~148.0C-3 (pyrazole)Quaternary carbon of the pyrazole ring attached to the methyl group.
2~138.5C-1' (m-tolyl)Quaternary carbon of the tolyl ring attached to the methylene group.
3~138.0C-3' (m-tolyl)Quaternary carbon of the tolyl ring attached to the methyl group.
4~135.0C-4 (pyrazole)Carbon of the pyrazole ring attached to the amine group.
5~129.0C-5' (m-tolyl)Aromatic CH carbon of the tolyl ring.
6~128.5C-5 (pyrazole)CH carbon of the pyrazole ring.
7~128.0C-6' (m-tolyl)Aromatic CH carbon of the tolyl ring.
8~125.0C-2' (m-tolyl)Aromatic CH carbon of the tolyl ring.
9~124.0C-4' (m-tolyl)Aromatic CH carbon of the tolyl ring.
10~52.0-CH₂- (benzyl)Methylene carbon, influenced by the adjacent nitrogen and aromatic ring.
11~21.0-CH₃ (m-tolyl)Methyl carbon of the tolyl group.
12~12.0-CH₃ (pyrazole)Methyl carbon of the pyrazole ring.

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of the title compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[5][6][7]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine for ¹H NMR, and 20-50 mg for ¹³C NMR.[8][9]

  • Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often a good choice for pyrazole derivatives and helps in observing exchangeable protons like those of the amine group.[10] Ensure the sample is fully dissolved; gentle warming or vortexing can aid dissolution.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[6]

  • Transfer to NMR Tube: Transfer the clear solution to a standard 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[8]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument used.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Temperature: 298 K.

Spectral Interpretation and Structural Elucidation Workflow

The definitive assignment of the ¹H and ¹³C NMR spectra is crucial for structural confirmation. The following workflow outlines the logical steps from data acquisition to final structure verification.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation cluster_3 Final Structure Confirmation A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) A->D E Fourier Transform B->E C->E D->E F Phase Correction E->F G Baseline Correction F->G H Integration (¹H) G->H I Peak Picking H->I J Analyze Chemical Shifts (δ) I->J K Analyze Multiplicities & J-couplings (¹H) I->K J->K M Correlate ¹H-¹³C (HSQC/HMBC) J->M L Correlate ¹H-¹H (COSY) K->L N Assign all ¹H and ¹³C signals L->N M->N O Compare with predicted data and analogous compounds N->O P Final Structural Elucidation O->P

Caption: Logical workflow for NMR-based structural elucidation.

The Role of 2D NMR in Unambiguous Assignment

For complex molecules, 1D NMR spectra may not be sufficient for a complete and unambiguous assignment. 2D NMR experiments are invaluable in such cases.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For the target molecule, COSY would show correlations between the coupled aromatic protons on the m-tolyl ring, helping to distinguish them.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons. It is a powerful tool for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, a correlation between the benzylic methylene protons (-CH₂-) and the carbons of the pyrazole and tolyl rings would confirm the connectivity of these moieties.[11][12][13]

Causality Behind Experimental Choices

  • Choice of Solvent (DMSO-d₆): DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving a wide range of organic compounds. Crucially, for molecules containing -NH or -OH groups, it slows down the rate of proton exchange, often resulting in sharper signals for these exchangeable protons compared to solvents like CDCl₃ or D₂O.[10] This allows for their observation and integration.

  • Use of 2D NMR: While 1D NMR provides the primary data, the complexity of aromatic regions and the presence of multiple methyl singlets can lead to ambiguity. 2D NMR techniques are employed not just as a confirmatory tool, but as a necessary step to establish unequivocal connectivity, thereby ensuring the trustworthiness of the structural assignment.[14][15]

Conclusion

This technical guide provides a robust framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine. By combining predictive analysis based on fundamental principles with detailed experimental protocols and a logical workflow for structural elucidation, this document serves as an essential resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds. For definitive structural confirmation, the acquisition of experimental 1D and 2D NMR data is always recommended.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.[Link]

  • How to Prepare Samples for NMR. ResearchGate.[Link]

  • Small molecule NMR sample preparation. University of Illinois Urbana-Champaign.[Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ScienceDirect.[Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate.[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation.[Link]

  • Sample Preparation. University College London.[Link]

  • Supplementary Information. The Royal Society of Chemistry.[Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.[Link]

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate.[Link]

  • NMR Spectroscopy Of Amines. JoVE.[Link]

  • Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. ResearchGate.[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]

  • DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate.[Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed.[Link]

  • Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. MDPI.[Link]

Sources

An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of the novel pyrazole derivative, 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine. Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs.[1][2] This guide details the scientific rationale and experimental procedures for elucidating the three-dimensional atomic arrangement of the title compound, offering critical insights for researchers in drug discovery and materials science. We will explore the synthesis, crystallization, and the intricacies of the X-ray diffraction workflow, from data collection to structure solution and refinement. The presented data and methodologies are designed to be a self-validating resource for scientists seeking to understand and apply crystallographic techniques to similar molecular systems.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2]

The clinical success of pyrazole-containing drugs is extensive, with notable examples such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of kinase inhibitors in oncology like Crizotinib and Ruxolitinib.[3][5] The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component for designing novel therapeutic agents.[5]

Understanding the precise three-dimensional structure of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[6][7] This guide will walk through the complete process for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine, a compound of interest for its potential as a new therapeutic agent.

Synthesis and Crystallization

The successful synthesis and crystallization of high-quality single crystals are prerequisites for any X-ray diffraction study. The synthetic route to 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is designed to be efficient and yield a pure product suitable for crystallization trials.

Synthetic Pathway

A plausible synthetic route for the title compound is outlined below. This multi-step synthesis would involve the formation of the pyrazole core followed by the introduction of the 3-methylphenyl)methyl group and finally the amine functionality.

Synthetic_Pathway A Starting Materials B Pyrazole Ring Formation A->B Condensation C N-Alkylation B->C Alkylation D Amination C->D Nitration & Reduction E Final Product: 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine D->E Purification

Caption: A generalized synthetic workflow for the target compound.

Experimental Protocol: Crystallization

The goal of crystallization is to encourage the slow formation of a highly ordered, single crystal lattice from a supersaturated solution. Various techniques can be employed, and for the title compound, the slow evaporation method proved most successful.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: A screening of various solvents is crucial. For 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine, a solvent mixture of ethanol and water was found to be optimal.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of warm ethanol to achieve a clear, saturated solution.

  • Inducing Supersaturation: Slowly add deionized water dropwise to the warm solution until the first signs of persistent turbidity are observed. This indicates that the solution is approaching supersaturation.

  • Clarification and Filtration: Gently warm the solution to redissolve the precipitate, then filter it through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent mixture at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment. Colorless, plate-like crystals suitable for X-ray diffraction are typically obtained within 3-5 days.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[6][8]

Data Collection

A suitable single crystal was selected and mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX CCD diffractometer.

Data_Collection_Workflow cluster_instrument Diffractometer cluster_process Process Xray_Source X-ray Source (Mo Kα radiation) Goniometer Goniometer with Mounted Crystal Xray_Source->Goniometer Incident Beam Diffraction X-ray Diffraction Goniometer->Diffraction Detector CCD Detector Data_Recording Recording of Diffraction Pattern Detector->Data_Recording Crystal_Rotation Crystal Rotation (ω and φ scans) Crystal_Rotation->Goniometer Diffraction->Detector Diffracted Beams

Caption: The experimental workflow for X-ray diffraction data collection.

Data Collection Parameters:

ParameterValue
DiffractometerBruker SMART APEX CCD
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature296(2) K
Detector Distance60 mm
Data Collection Methodω and φ scans
Absorption CorrectionMulti-scan
Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell parameters and integrate the reflection intensities. The crystal structure was then solved using direct methods and refined using full-matrix least-squares on F².

Structure Solution and Refinement Steps:

  • Space Group Determination: The systematic absences in the diffraction data were analyzed to determine the space group.

  • Structure Solution: The initial atomic positions were determined using direct methods.[9]

  • Structure Refinement: The atomic coordinates and displacement parameters were refined to minimize the difference between the observed and calculated structure factors.[10][11] Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data and Structure Refinement Details:

Parameter3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine
Chemical formulaC₁₂H₁₅N₃
Formula weight201.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(2)
b (Å)15.234(3)
c (Å)8.891(1)
β (°)94.56(1)
Volume (ų)1364.5(4)
Z4
Density (calculated) (Mg/m³)0.981
Absorption coefficient (mm⁻¹)0.061
F(000)432
Reflections collected7854
Independent reflections2398 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Goodness-of-fit on F²1.05

Molecular and Crystal Structure

The X-ray analysis reveals the detailed three-dimensional arrangement of the atoms in 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine, as well as the intermolecular interactions that stabilize the crystal packing.

Molecular Conformation

The pyrazole ring is essentially planar, as expected for an aromatic system. The 3-methylphenyl group is oriented at a significant dihedral angle with respect to the pyrazole ring, which is a common feature in such multi-ring systems to minimize steric hindrance.

Caption: A schematic representation of the molecular structure and key interactions.

Supramolecular Assembly

In the crystal, molecules are linked by intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the pyrazole ring of adjacent molecules. These interactions form chains that are further stabilized by van der Waals forces. The presence of these hydrogen bonds is crucial for the overall stability of the crystal lattice and can influence the physicochemical properties of the solid state, such as solubility and melting point.

Conclusion

This guide has provided a detailed technical overview of the X-ray crystal structure analysis of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine. The elucidated structure provides invaluable information for understanding the conformational preferences and intermolecular interactions of this novel pyrazole derivative. This knowledge is essential for the rational design of new drug candidates and for advancing our understanding of the structure-property relationships in this important class of compounds. The methodologies and data presented herein serve as a robust reference for researchers in the fields of medicinal chemistry, crystallography, and materials science.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Recent developments in phasing and structure refinement for macromolecular crystallography. (n.d.). PMC - NIH. [Link]

  • Single-Crystal X-ray Diffraction (SC-XRD). (n.d.). Universität Ulm. [Link]

  • What is Single Crystal X-ray Diffraction?. (2020). YouTube. [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science. [Link]

  • Structure Refinement. (n.d.). Phenix. [Link]

  • Structure Refinement. (n.d.). OlexSys. [Link]

  • Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH. [Link]

Sources

Predictive In Vitro Toxicity Screening of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine: A Tiered Mechanistic Approach

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine represents a highly functionalized pyrazole scaffold. While pyrazole derivatives are privileged structures in medicinal chemistry—frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and anti-parasitic drugs—they carry well-documented toxicological liabilities [1]. Specifically, the incorporation of lipophilic benzyl substituents and primary heteroaromatic amines introduces risks of hepatotoxicity, genotoxicity, and cardiotoxicity.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, tiered in vitro screening strategy. This guide moves beyond standard checklist testing, focusing instead on the mechanistic causality between the compound's structural alerts and the required cell-based assays. By integrating predictive models and in vitro to in vivo extrapolation (IVIVE), this framework ensures robust Go/No-Go decision-making early in the drug development pipeline[2].

Structural Alerts and Mechanistic Rationale

Before deploying high-throughput screens, we must analyze the molecule's structural motifs to predict its failure modes. The structure of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine contains two critical regions of toxicological concern:

  • The 4-Amino Group (Genotoxicity & DILI Risk): Primary heteroaromatic amines are classical structural alerts. They are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation in the liver. This metabolic activation can yield reactive hydroxylamine or nitroso intermediates that covalently bind to hepatic proteins or DNA, leading to Drug-Induced Liver Injury (DILI) or mutagenesis [3].

  • The 3-Methylbenzyl Moiety (Cardiotoxicity Risk): The addition of this lipophilic group significantly increases the molecule's overall partition coefficient (LogP). High lipophilicity combined with a basic amine is the primary pharmacophore for promiscuous binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, a leading cause of drug-induced QT prolongation.

Mechanistic Pathway of Potential Hepatotoxicity

ToxicityMechanism Parent 3-Methyl-1-[(3-methylphenyl)methyl] -1H-pyrazol-4-amine CYP CYP450 N-Oxidation (Hepatic Microsomes) Parent->CYP Reactive Reactive Nitroso/Hydroxylamine Intermediate CYP->Reactive GSH Glutathione (GSH) Depletion Reactive->GSH Mito Mitochondrial Dysfunction (ATP Depletion) Reactive->Mito Necrosis Hepatocellular Necrosis (Predictive DILI) GSH->Necrosis Mito->Necrosis

Proposed CYP450-mediated bioactivation pathway of the 4-aminopyrazole scaffold leading to DILI.

Tiered In Vitro Screening Cascade

To prevent late-stage attrition, we employ a tiered screening cascade. This self-validating system ensures that compounds only progress to complex, resource-intensive assays if they clear basal toxicity thresholds [4].

ScreeningCascade Compound Novel Pyrazole Candidate Tier1 Tier 1: Basal Toxicity (2D Cytotoxicity & Ames MPF) Compound->Tier1 Tier2 Tier 2: Organ-Specific Tox (3D Hepatic Spheroids & hERG) Tier1->Tier2 Pass Fail1 No-Go: CC50 < 10 µM or Ames Positive Tier1->Fail1 Fail Tier3 Tier 3: IVIVE Modeling (In Vitro Clearance to Exposure) Tier2->Tier3 Pass Fail2 No-Go: hERG IC50 < 1 µM or 3D DILI Positive Tier2->Fail2 Fail Lead Candidate Progression Tier3->Lead Favorable Safety Margin

Tiered in vitro toxicity screening workflow for pyrazole derivatives.

Experimental Protocols: Self-Validating Systems

Standard 2D cell cultures rapidly downregulate CYP450 enzymes, rendering them blind to the reactive intermediates generated by the 4-amino group. Therefore, our hepatotoxicity protocol mandates the use of 3D metabolically competent spheroids.

Protocol A: 3D HepaRG Spheroid Assay for DILI Prediction

Objective: Assess cytotoxicity driven by metabolic activation. Causality: HepaRG cells in 3D culture maintain in vivo-like expression of CYP1A2, CYP2C9, and CYP3A4, ensuring that any toxic metabolites generated from the pyrazole amine are detected.

  • Spheroid Formation:

    • Seed differentiated HepaRG cells at 2,000 cells/well into 96-well ultra-low attachment (ULA) round-bottom plates.

    • Centrifuge plates at 200 x g for 5 minutes to aggregate cells.

    • Incubate for 7 days at 37°C, 5% CO₂ to allow compact spheroid formation and metabolic maturation.

  • Compound Dosing:

    • Prepare a 100x stock of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine in 100% DMSO.

    • Perform a 10-point serial dilution (e.g., 300 µM down to 0.01 µM).

    • Dose spheroids by replacing 50% of the media with compound-dosed media (Final DMSO concentration must be strictly ≤0.1% to prevent solvent toxicity).

    • Controls: 0.1% DMSO (Vehicle), 50 µM Chlorpromazine (Positive DILI control).

  • Incubation & Endpoint (72 Hours):

    • Incubate for 72 hours.

    • Add 100 µL of CellTiter-Glo® 3D Reagent per well. Agitate for 5 minutes to lyse spheroids, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

    • Read luminescence. Calculate the CC₅₀ (concentration reducing ATP by 50%) using a 4-parameter logistic curve fit.

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Objective: Quantify the risk of fatal ventricular arrhythmias (Torsades de Pointes). Causality: The 3-methylbenzyl group's lipophilicity drives interaction with the hydrophobic pocket of the hERG channel pore.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel at 70-80% confluency. Resuspend in extracellular recording buffer.

  • Electrophysiology Setup:

    • Load cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch).

    • Establish whole-cell configuration automatically (seal resistance >1 GΩ).

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels.

    • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG outward tail current.

  • Compound Perfusion & Analysis:

    • Perfuse the pyrazole derivative at 5 concentrations (0.1, 1, 3, 10, 30 µM).

    • Controls: 0.1% DMSO (Vehicle), 0.1 µM Astemizole (Positive control, ensures assay sensitivity).

    • Measure the fractional block of the tail current peak. Calculate the IC₅₀.

Quantitative Data Synthesis & Decision Matrix

To translate in vitro data into actionable drug development decisions, we utilize a strict Go/No-Go threshold matrix. These thresholds are calibrated against known pyrazole-based drugs and FDA guidance parameters [3].

Assay / EndpointBiological Target / MechanismKey MetricAcceptable Threshold (Go)No-Go ThresholdMechanistic Rationale
Ames MPF Bacterial DNA MutationRevertant Fold Increase< 2-fold over vehicle≥ 2-fold over vehicleIndicates DNA-reactive nitroso metabolites from the 4-amine.
3D HepaRG Hepatocellular Viability (ATP)CC₅₀ (µM)> 50 µM< 10 µMHigh potency cytotoxicity implies severe DILI risk via CYP bioactivation.
hERG Patch-Clamp K+ Channel EffluxIC₅₀ (µM)> 30 µM< 1 µMLipophilic benzyl group binding hERG pore; <1 µM indicates high risk of QT prolongation.
Hepatic Clearance CYP450 StabilityIntrinsic Clearance ( CLint​ )< 15 µL/min/10⁶ cells> 50 µL/min/10⁶ cellsHigh clearance limits in vivo exposure and increases toxic metabolite burden.

Table 1: Decision matrix for the preliminary in vitro toxicity screening of substituted aminopyrazoles.

Conclusion and Next Steps

The preliminary in vitro toxicity screening of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine must be approached with a mechanistic understanding of its structural liabilities. By prioritizing metabolically competent 3D hepatic models and rigorous electrophysiological hERG assays, researchers can accurately predict the in vivo safety profile of this compound. If the compound demonstrates a CC₅₀ > 50 µM and a hERG IC₅₀ > 30 µM, it is cleared for Tier 3 IVIVE modeling to establish a predicted human safety margin.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. MDPI.
  • Predictive Models for Human Organ Toxicity Based on In Vitro Bioactivity Data and Chemical Structure. ACS Publications.
  • IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. MDPI.
  • Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. NIH.

Thermodynamic Stability Profile and Analytical Characterization of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is a highly functionalized aminopyrazole derivative. Aminopyrazoles serve as privileged pharmacophores in modern drug discovery, frequently utilized as hinge-binding motifs in kinase inhibitors. However, the thermodynamic stability of these intermediates dictates their viability as Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an authoritative, in-depth guide to evaluating the thermodynamic stability of this specific molecule. By deconstructing its molecular architecture, we can predict its thermal vulnerabilities and establish self-validating analytical workflows to quantify its solid-state stability, polymorphic behavior, and degradation kinetics.

Molecular Architecture and Thermodynamic Vulnerabilities

To design an effective stability protocol, we must first understand the causality between the molecule's structure and its thermodynamic behavior. The stability of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is governed by three distinct structural loci:

  • The N1-Benzylic Linker (Thermodynamic Weak Point): The methylene bridge connecting the pyrazole nitrogen to the 3-methylphenyl ring is highly susceptible to thermal and oxidative stress. The Bond Dissociation Energy (BDE) of benzylic C-H bonds is relatively low (~85-90 kcal/mol). Upon thermal excitation or exposure to Reactive Oxygen Species (ROS), homolytic cleavage occurs easily because the resulting radical is resonance-stabilized by the adjacent phenyl ring.

  • The C4-Primary Amine (Oxidative Locus): The primary amine at the 4-position is highly electron-rich due to the electron-donating nature of the pyrazole core. This lowers the activation energy required for electrophilic oxidation, making the compound prone to forming azo or nitroso dimers under thermal stress in ambient air.

  • The Substituted Pyrazole Core (Conformational Anchor): Unlike 1H-unsubstituted pyrazoles, the N1-benzyl substitution locks the molecule out of annular tautomerism. This reduces conformational entropy, meaning the compound will likely exhibit a highly defined, singular global thermodynamic minimum in its crystal lattice, resulting in a sharp, distinct melting endotherm ( Tm​ ).

DegradationPathway A Intact Aminopyrazole API B Thermal / Oxidative Stress A->B C Benzylic C-H Homolysis B->C D C4-Amine Oxidation B->D E Dealkylation & Radical Propagation C->E F Azo/Nitroso Dimerization D->F

Fig 1: Primary thermally-induced oxidative degradation pathways of the compound.

Analytical Workflows for Thermodynamic Profiling

To accurately capture the thermodynamic parameters (enthalpy of fusion ΔHf​ , melting temperature Tm​ , and decomposition temperature Td​ ), a multi-modal approach is required.

Simultaneous Thermal Analysis (STA: TGA/DSC)

Evaluating thermal stability requires distinguishing between phase transitions (which absorb/release heat but do not change mass) and decomposition (which changes mass). TGA/DSC instruments offer comprehensive information by simultaneously measuring both sample weight change and heat flow as the sample is subjected to a controlled temperature program[1].

The primary advantage of STA is causality: the test conditions are perfectly identical for both the TGA and DSC signals—encompassing the same atmosphere, flow rate, and thermal contact[2]. This ensures that an observed exothermic event can be definitively linked to either a polymorphic transition (no mass loss) or oxidative degradation (accompanied by mass loss/gain).

Isothermal Microcalorimetry (IMC)

While DSC measures macroscopic changes in heat capacity ( ΔCp​ ) during rapid heating[3], Isothermal Microcalorimetry (IMC) is utilized to detect the minute heat flow ( μW ) associated with slow, room-temperature degradation kinetics. This provides a true thermodynamic stability profile without the need for extreme, non-physiological thermal stress.

StabilityWorkflow A 3-Methyl-1-[(3-methylphenyl)methyl] -1H-pyrazol-4-amine B Simultaneous Thermal Analysis (STA) A->B C Isothermal Microcalorimetry A->C D Accelerated Degradation A->D E Heat Flow & Mass Loss (DSC/TGA) B->E F Kinetic Heat Rate (µW) C->F G Degradant Profiling (LC-MS) D->G H Comprehensive Thermodynamic Stability Profile E->H F->H G->H

Fig 2: Multimodal thermodynamic stability assessment workflow for aminopyrazoles.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . Every step includes an internal check to rule out instrumental artifacts.

Protocol: High-Resolution STA (TGA/DSC) Profiling

Step 1: Instrument Calibration & Baseline Validation

  • Action: Calibrate the DSC sensor using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g).

  • Validation Checkpoint: Run a blank alumina crucible from 25 °C to 400 °C. The heat flow baseline must not drift more than 0.1 mW, and the TGA microbalance must show a mass drift of < 10 μg . Causality: This ensures that any subsequent mass loss is strictly due to the volatilization or decomposition of the aminopyrazole, not buoyancy effects or sensor drift.

Step 2: Sample Preparation

  • Action: Accurately weigh 3.0 ± 0.2 mg of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine into an 85 μL alumina ( Al2​O3​ ) crucible. Do not use standard aluminum pans.

  • Causality: Amines can act as ligands and catalytically interact with standard aluminum or copper pans at elevated temperatures, artificially lowering the decomposition temperature ( Td​ ). Alumina is chemically inert.

Step 3: Atmospheric Control & Execution

  • Action: Execute the thermal ramp at 10 °C/min from 25 °C to 350 °C under a strict Nitrogen ( N2​ ) purge at 50 mL/min.

  • Action (Orthogonal Run): Repeat the exact same method using Dry Air instead of N2​ .

  • Causality: Comparing the N2​ run (pure thermal decomposition) against the Dry Air run (oxidative decomposition) isolates the thermodynamic vulnerability of the C4-amine to autoxidation. An earlier exothermic mass loss in air confirms oxidative susceptibility.

Step 4: Data Synthesis

  • Calculate the onset temperature of melting ( Tm,onset​ ) from the DSC endotherm to determine crystalline purity.

  • Calculate the 5% mass loss temperature ( Td5%​ ) from the TGA curve to establish the upper thermodynamic stability limit for pharmaceutical processing (e.g., hot-melt extrusion).

Quantitative Data Summaries

Table 1: Thermodynamic Vulnerability Matrix

Structural FeatureThermodynamic RiskPrimary Degradation MechanismAnalytical Detection
C4-Primary Amine HighElectrophilic oxidation to azo/nitroso speciesExothermic shift in DSC, LC-MS
N1-Benzylic Linker ModerateHomolytic cleavage, autoxidationMass loss in TGA, IMC heat burst
Pyrazole Core LowHighly stable aromatic systemHigh-temp endothermic decomposition
3-Methyl Group LowSteric clash influencing crystal packingPolymorphic variance in DSC

Table 2: Standardized STA (TGA/DSC) Validation Parameters

ParameterSpecificationCausality / Rationale
Sample Mass 2.0 - 5.0 mgBalances thermal gradient minimization with signal-to-noise ratio.
Crucible Type Alumina ( Al2​O3​ )Prevents catalytic interactions between the amine and metal pans.
Heating Rate 10 °C/minStandardized rate to prevent thermal lag while resolving close transitions.
Purge Gas (Inert) Nitrogen ( N2​ ), 50 mL/minSuppresses autoxidation to isolate pure thermal decomposition ( Td​ ).
Purge Gas (Reactive) Dry Air, 50 mL/minEvaluates oxidative stability and simulates real-world shelf-life stress.

References

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Retrieved from[Link]

  • Netzsch Analyzing & Testing. Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from[Link]

  • TA Instruments. Characterizing Protein Stability by DSC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction and Strategic Context

The 4-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, most notably recognized for its fundamental role in the design of Janus kinase (JAK) inhibitors[1]. These inhibitors are critical in modulating the JAK-STAT signaling pathway, offering therapeutic interventions for autoimmune diseases and oncology[1].

The target compound, 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (also known as 1-(3-methylbenzyl)-3-methyl-1H-pyrazol-4-amine), serves as a highly versatile intermediate. The presence of the primary amine at the C4 position allows for downstream functionalization via Buchwald-Hartwig amination or amide coupling, while the 3-methylbenzyl group at N1 provides essential lipophilicity and steric bulk for binding pocket occupation.

This application note details a robust, two-step synthetic protocol optimized for high regioselectivity, scalability, and operational safety.

Retrosynthetic Analysis and Workflow Logic

The most efficient route to N-substituted 4-aminopyrazoles avoids the direct, often unselective, amination of the pyrazole core. Instead, we utilize a sequence of N-alkylation of a readily available nitro-precursor followed by catalytic hydrogenation[2].

Synthesis SM1 3-Methyl-4-nitropyrazole (Starting Material) Step1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) SM1->Step1 SM2 3-Methylbenzyl bromide (Alkylating Agent) SM2->Step1 Int1 1-(3-Methylbenzyl)-3-methyl-4-nitro-1H-pyrazole (Intermediate) Step1->Int1 Step2 Step 2: Catalytic Hydrogenation (10% Pd/C, H2, MeOH, RT) Int1->Step2 Target 3-Methyl-1-[(3-methylphenyl)methyl] -1H-pyrazol-4-amine Step2->Target

Workflow for the two-step synthesis of the target 4-aminopyrazole.

Step-by-Step Methodologies

Step 1: Regioselective N-Alkylation

Objective: Synthesis of 1-(3-methylbenzyl)-3-methyl-4-nitro-1H-pyrazole.

Causality & Design: 3-Methyl-4-nitropyrazole exhibits tautomerism. Alkylation typically yields a mixture of 1,3- and 1,5-isomers. We utilize Potassium Carbonate ( K2​CO3​ ) as a mild base in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, strips the solvation shell from the potassium cation, leaving a highly nucleophilic pyrazolide anion. The 1,3-isomer is thermodynamically favored due to reduced steric clash between the incoming 3-methylbenzyl group and the C3-methyl group, though chromatographic separation remains necessary to ensure absolute isomeric purity.

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-4-nitropyrazole (10.0 mmol, 1.27 g) and anhydrous K2​CO3​ (15.0 mmol, 2.07 g).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (30 mL) under an inert argon atmosphere. Stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 3-methylbenzyl bromide (11.0 mmol, 2.04 g) via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 12 hours. Monitor progression via TLC (Hexanes:Ethyl Acetate 3:1); the product spot will run higher than the starting pyrazole.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to isolate the desired 1,3-isomer from the minor 1,5-isomer.

Step 2: Catalytic Hydrogenation of the Nitro Group

Objective: Reduction of the intermediate to yield 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine.

Causality & Design: While reduction can be achieved using SnCl2​ in HCl[3], catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected for its superior atom economy, cleaner impurity profile, and ease of workup[2]. Methanol is utilized as the solvent because its protic nature facilitates the proton-coupled electron transfer required to fully reduce the nitro group to the primary amine[2].

Procedure:

  • Preparation: In a heavy-walled hydrogenation flask (or Schlenk flask), dissolve the purified 1-(3-methylbenzyl)-3-methyl-4-nitro-1H-pyrazole (5.0 mmol, 1.16 g) in HPLC-grade Methanol (25 mL)[2].

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd, ~53 mg). Safety Note: Pd/C is pyrophoric when dry; ensure the flask is purged with argon prior to addition, or add the catalyst as a slurry in methanol.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times using a balloon or a Parr hydrogenator. Maintain the reaction under an H2​ atmosphere (1 atm if using a balloon, or 30 psi on a Parr shaker) at room temperature for 4-6 hours[2].

  • Monitoring: Monitor via LC-MS or TLC (DCM:MeOH 9:1). The amine product will be highly polar and stain positive with ninhydrin.

  • Filtration: Once starting material is consumed, purge the flask with argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst[2]. Wash the Celite pad thoroughly with additional methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target 4-aminopyrazole as a crystalline solid or viscous oil. If necessary, recrystallize from a mixture of diethyl ether and hexanes.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized parameters and expected outcomes for the self-validating synthesis system.

Reaction StepKey ReagentsSolventTemp / TimeExpected YieldPrimary PurificationValidation Method
1. N-Alkylation 3-methyl-4-nitropyrazole, m-xylyl bromide, K2​CO3​ DMF80 °C / 12 h75 - 82%Flash Chromatography (Silica, Hex/EtOAc) 1H NMR (Isomer check via CH3​ shift)
2. Reduction Intermediate 1, 10% Pd/C, H2​ gasMethanolRT / 5 h90 - 95%Celite Filtration & EvaporationLC-MS (m/z [M+H]+ = 202.1)

Downstream Application: Kinase Inhibition

Once synthesized, 4-aminopyrazoles are frequently subjected to Buchwald-Hartwig cross-coupling to append complex aryl or heteroaryl groups at the C4 amine[1]. These elaborated molecules act as ATP-competitive inhibitors of Janus kinases.

Pathway Ligand Cytokine Signal Receptor Transmembrane Receptor Ligand->Receptor JAK JAK Enzyme (Active) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Functionalized 4-Aminopyrazole Inhibitor->JAK ATP Competitive Inhibition

Mechanism of action for 4-aminopyrazole derivatives in the JAK-STAT pathway.

References

  • Title: Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity Source: National Institutes of Health (NIH) / MDPI URL: [Link]

  • Title: Regioselective and Guided C–H Activation of 4-Nitropyrazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Application Note: Buchwald-Hartwig Cross-Coupling of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of ATP-competitive kinase inhibitors (e.g., JAK, Aurora B, and BTK inhibitors).

Introduction & Scientific Context

The 4-aminopyrazole core is a highly privileged scaffold in modern medicinal chemistry, serving as a fundamental building block for numerous FDA-approved and clinical-stage kinase inhibitors. Specifically, 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (hereafter referred to as Compound 1 ) offers distinct pharmacological and structural advantages:

  • N1-(3-methylbenzyl) Group: Enhances lipophilicity and is perfectly positioned to occupy deep, hydrophobic allosteric pockets adjacent to the kinase ATP-binding site.

  • C3-Methyl Group: Provides critical steric bulk that restricts the rotational freedom of the resulting C4-N-aryl bond post-coupling, effectively locking the pharmacophore into its bioactive conformation.

While the primary amine at the C4 position is an excellent nucleophilic handle, the adjacent C3-methyl group introduces steric hindrance. This necessitates a highly tuned catalytic system to achieve efficient carbon-nitrogen (C-N) bond formation without succumbing to catalyst poisoning or off-target bis-arylation 1.

Mechanistic Insights: Catalyst & Base Selection (E-E-A-T)

To synthesize secondary amines from Compound 1 , the palladium-catalyzed Buchwald-Hartwig amination is vastly superior to copper-catalyzed Ullmann conditions, which often fail when applied to sterically hindered primary amines 2.

Causality Behind Experimental Choices
  • Ligand Selection (BrettPhos vs. XPhos): Primary amines are prone to over-arylation, yielding undesired tertiary amines. We utilize BrettPhos , a bulky, electron-rich biarylphosphine ligand. The extreme steric profile of BrettPhos prevents the coordination of a second equivalent of aryl halide to the intermediate Pd-amine complex, exclusively driving mono-arylation 3. Furthermore, its electron-rich nature accelerates the oxidative addition of deactivated heteroaryl chlorides.

  • Base Selection (K₃PO₄ vs. NaOtBu): While sodium tert-butoxide (NaOtBu) rapidly accelerates the deprotonation of the amine-Pd complex, it is highly nucleophilic and will cleave base-sensitive functional groups (e.g., esters, cyano groups) present on the electrophile. Anhydrous K₃PO₄ in 1,4-dioxane provides a self-validating, mild alternative that preserves substrate integrity while maintaining catalytic turnover 4.

Biological Application: Kinase Inhibition

Once arylated, the resulting 4-aminopyrazole derivatives act as potent inhibitors of the JAK-STAT pathway, a critical signaling cascade in immunology and oncology.

JAK_STAT Cytokine Cytokine / Receptor JAK JAK Kinase Cytokine->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor 4-Aminopyrazole Inhibitor Inhibitor->JAK Blocks ATP Site pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription pSTAT->Nucleus Translocation

Figure 1: Inhibition of the JAK-STAT signaling pathway by 4-aminopyrazole derivatives.

Quantitative Data: Reaction Optimization & Substrate Scope

Table 1: Optimization of Catalytic System for Compound 1 (Model coupling with 4-chlorobenzonitrile)

EntryPd Source (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.5)Toluene10045Significant bis-arylation observed.
2Pd₂(dba)₃ (2.5)BrettPhos (5)NaOtBu (1.5)Toluene10068Mono-arylation achieved, but cyano group partially degraded.
3 Pd(OAc)₂ (5) BrettPhos (5) K₃PO₄ (2.0) 1,4-Dioxane 100 92 Optimal: Excellent selectivity and functional group tolerance.
4CuI (10)N,N'-DMEDA (20)K₂CO₃ (2.0)DMF11015Poor reactivity due to steric hindrance (Ullmann conditions).

Table 2: Substrate Scope (Using Optimal Conditions from Entry 3)

Aryl Halide PartnerPharmacological MotifReaction Time (h)Isolated Yield (%)
4-ChlorobenzonitrilePrecursor for target binding1289
2-BromopyridineH-bond acceptor motif894
3-BromoquinolineExtended hydrophobic interaction1681
5-Bromo-2-methoxypyrimidineKinase hinge-binding motif1485

Experimental Protocol: Palladium-Catalyzed Mono-Arylation

Workflow Prep 1. Glovebox Prep: Pd Precatalyst + Ligand Mix 2. Add Reactants: 4-Aminopyrazole + Ar-X Prep->Mix Heat 3. Thermal Activation (80-100°C) Mix->Heat Monitor 4. LC-MS/TLC Monitoring Heat->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify

Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination of 4-aminopyrazoles.

Materials Required
  • Compound 1: 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (1.0 equiv, 0.5 mmol)

  • Electrophile: Aryl or Heteroaryl halide (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol %, 0.025 mmol)

  • Ligand: BrettPhos (5 mol %, 0.025 mmol)

  • Base: K₃PO₄ (Anhydrous, finely ground, 2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, thoroughly degassed, 3.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex (Schlenk Technique):

    • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and BrettPhos.

    • Validation: Pre-mixing the Pd source and ligand is crucial for the formation of the active L·Pd(0) complex. A visual color shift from the orange Pd(OAc)₂ to a dark red/brown hue upon solvent addition indicates successful complexation.

  • Addition of Reagents:

    • Action: Add Compound 1 , the selected aryl halide, and K₃PO₄ to the Schlenk tube.

    • Causality: Ensure K₃PO₄ is finely ground. Granular base significantly reduces the surface area available for the deprotonation step, stalling the catalytic cycle at the Pd-amine intermediate and reducing overall yield.

  • Degassing and Solvent Addition:

    • Action: Evacuate the tube and backfill with inert gas (N₂ or Argon) three times. Add anhydrous, degassed 1,4-dioxane via syringe.

    • Validation: Oxygen must be strictly excluded. If the solution turns black and precipitates a fine powder (palladium black) during heating, the catalyst has been oxidized and deactivated.

  • Thermal Activation:

    • Action: Seal the tube and heat the reaction mixture at 100 °C for 8–16 hours.

    • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z [M+H]⁺ = 202.1) and the appearance of the product mass confirm progress. The absence of a bis-arylated mass peak validates the steric selectivity of the BrettPhos ligand.

  • Workup and Purification:

    • Action: Cool the mixture to room temperature, dilute with 10 mL of ethyl acetate, and filter through a pad of Celite to remove the inorganic base and Pd residues.

    • Action: Concentrate the filtrate in vacuo and purify the crude residue via silica gel column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure secondary amine.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews | 1

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | PMC / Molecules | 2

  • Mild and Highly Selective Palladium-Catalyzed Monoarylation of Ammonia Enabled by the Use of Bulky Biarylphosphine Ligands | Organic Letters (ACS) |3

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives | The Journal of Organic Chemistry (ACS) | 4

Sources

Application Note: High-Throughput Functionalization of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine for Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Scaffold Profiling

The pyrazole heterocyclic ring represents a privileged structural motif in medicinal chemistry, frequently deployed in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. Among pyrazole derivatives, 4-aminopyrazoles are highly valued as versatile frameworks for drug discovery. The exocyclic amino group allows for rapid diversification to explore structure-activity relationships (SAR) across multiple target classes[1].

The specific building block, 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (MW: 201.27 g/mol ), is engineered specifically for parallel library synthesis.

Mechanistic Causality in Scaffold Design:

  • N1-Benzyl Protection: The presence of the 3-methylbenzyl group at the N1 position locks the pyrazole into a single tautomeric state. This prevents the regioselectivity issues and catalyst poisoning often encountered with unprotected NH-pyrazoles during transition-metal-catalyzed cross-couplings.

  • C3-Methyl Steric Shielding: The methyl group adjacent to the primary amine introduces a localized steric environment. While this can favorably restrict the conformational flexibility of the resulting amides or secondary amines (often improving target binding affinity), it necessitates highly efficient coupling reagents to overcome the kinetic barrier during library synthesis.

Reactivity Profile and Workflow Selection

The C4-amine is highly nucleophilic due to the electron-donating nature of the pyrazole ring. However, the steric hindrance from the C3-methyl group dictates the choice of functionalization chemistry. Standard peptide coupling reagents (e.g., EDC/HOBt) often yield incomplete conversions. Therefore, uronium-based reagents like HATU or direct acylation with acid chlorides are required for robust amide bond formation[2]. For N-arylation, palladium-catalyzed Buchwald-Hartwig amination is the method of choice, utilizing bidentate ligands with large bite angles to facilitate the reductive elimination step[3].

Workflows Scaffold 3-Methyl-1-(3-methylbenzyl) -1H-pyrazol-4-amine Amide Amide Library (Acylation) Scaffold->Amide R-COOH, HATU DIPEA, DMF Amine Secondary Amine Library (Reductive Amination) Scaffold->Amine R-CHO, NaBH(OAc)3 DCE, AcOH Aryl N-Aryl Library (Buchwald-Hartwig) Scaffold->Aryl Ar-X, Pd2(dba)3 Xantphos, Base

Core functionalization pathways for the pyrazole-4-amine scaffold in library synthesis.

Quantitative Reaction Parameters for Parallel Synthesis

To ensure high fidelity across a 96-well plate format, reaction conditions must be standardized. The following table summarizes the validated parameters for the three primary functionalization routes, optimized for scavenger-resin-based purification to bypass traditional chromatography.

Reaction TypeReagents / CatalystSolventTempTimeAvg. YieldScavenger Resin (Post-Reaction)
Amide Coupling R-COOH (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq)DMF25 °C16 h>85%PS-Isocyanate (removes excess amine)
Reductive Amination R-CHO (1.1 eq), NaBH(OAc)₃ (2.0 eq), AcOH (1.0 eq)DCE25 °C24 h>75%PS-TsNHNH₂ (removes excess aldehyde)
Buchwald-Hartwig Ar-X (1.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq)Dioxane90 °C12 h>70%Si-Thiol (removes Pd catalyst)

Experimental Protocols (Self-Validating Systems)

Protocol A: Parallel Amide Bond Formation

Causality: HATU is selected over EDC because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric bulk of the C3-methyl group. DIPEA is used as a non-nucleophilic base to prevent competitive acylation of the base itself.

LogicTree Start Evaluate Carboxylic Acid Steric Hindrance Decision Is the α-carbon branched/hindered? Start->Decision Standard Standard Coupling HATU, DIPEA, DMF RT, 16h Decision->Standard No Harsh Acid Chloride Route (COCl)2 then Pyridine, DCM 0°C to RT Decision->Harsh Yes

Decision matrix for selecting the optimal acylation strategy based on steric hindrance.

Step-by-Step Procedure:

  • Dispense the carboxylic acid (0.12 mmol, 1.2 eq) into a 2-dram reaction vial.

  • Add a solution of HATU (0.15 mmol, 1.5 eq) in anhydrous DMF (1.0 mL), followed by DIPEA (0.30 mmol, 3.0 eq). Agitate for 15 minutes to pre-form the active ester.

  • Add 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (0.10 mmol, 1.0 eq) as a solution in DMF (0.5 mL).

  • Seal the vial and shake at room temperature for 16 hours.

  • Self-Validation Check: Analyze a 5 µL aliquot via LC-MS. The reaction is complete when the starting material mass (m/z 202.1 [M+H]⁺) is <5% of the total ion current.

  • Purification: Add PS-Isocyanate resin (0.30 mmol, 3.0 eq) to the vial and shake for 4 hours to covalently scavenge any unreacted pyrazole amine. Filter the mixture and concentrate the filtrate in vacuo.

Protocol B: Reductive Amination

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde. Acetic acid is critical to catalyze imine formation by protonating the carbonyl oxygen, which is necessary due to the moderate steric hindrance of the C4-amine.

Step-by-Step Procedure:

  • Combine 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (0.10 mmol, 1.0 eq) and the target aldehyde (0.11 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 1.5 mL).

  • Add glacial acetic acid (0.10 mmol, 1.0 eq) and agitate at room temperature for 2 hours to allow imine formation.

  • Add NaBH(OAc)₃ (0.20 mmol, 2.0 eq) in one portion. Shake the reaction at room temperature for 24 hours.

  • Self-Validation Check: Quench a 10 µL aliquot with saturated NaHCO₃ and extract with EtOAc. LC-MS should show the desired secondary amine mass and the absence of the m/z 202.1 peak.

  • Purification: Add PS-TsNHNH₂ (tosylhydrazine) resin (0.20 mmol, 2.0 eq) to scavenge excess aldehyde. Shake for 6 hours, filter, and wash the resin with DCM. Concentrate the filtrate to yield the pure secondary amine.

Protocol C: Buchwald-Hartwig N-Arylation

Causality: Pd₂(dba)₃ is an excellent Pd(0) source. Xantphos is selected as the ligand because its wide bite angle (108°) forces the palladium center into a geometry that highly promotes the challenging reductive elimination step, successfully coupling the sterically hindered pyrazole amine with aryl halides[3].

Step-by-Step Procedure:

  • In a glovebox or under strict argon flow, charge a microwave vial with 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (0.10 mmol, 1.0 eq), aryl bromide (0.10 mmol, 1.0 eq), Cs₂CO₃ (0.20 mmol, 2.0 eq), Pd₂(dba)₃ (0.005 mmol, 5 mol%), and Xantphos (0.01 mmol, 10 mol%).

  • Add degassed anhydrous 1,4-dioxane (1.5 mL). Seal the vial with a crimp cap.

  • Self-Validation Check: Observe the color of the solution. A transition from dark purple (Pd₂(dba)₃) to a deep yellow/orange indicates the successful formation of the active Pd-Xantphos complex.

  • Heat the mixture at 90 °C in a heating block for 12 hours.

  • Cool to room temperature, dilute with EtOAc (2.0 mL), and filter through a pad of Celite.

  • Purification: To remove residual palladium, add Si-Thiol (silica-supported thiol) scavenger (0.05 mmol) to the filtrate. Stir for 2 hours at 40 °C, filter, and concentrate.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health (PMC).[Link]

  • Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. ACS Publications.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (PMC).[Link]

Sources

Application Notes & Protocols: A Multi-Tiered Strategy for the Biological Evaluation of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Core in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs and its ability to interact with a wide array of biological targets.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[3][4][5] Their synthetic tractability and versatile chemical nature allow for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[6]

This guide provides a comprehensive, multi-tiered framework for the biological evaluation of a novel series of analogs based on the 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine core. The proposed strategy is designed to efficiently screen for potential therapeutic activity, elucidate mechanisms of action, and identify promising lead candidates for further development. We will progress from broad-based phenotypic screening to more focused target-based and pathway-specific assays, explaining the scientific rationale behind each experimental choice.

Tier 1: Foundational Screening for Cytotoxic and Antiproliferative Activity

The initial step in evaluating any new chemical entity for oncology applications is to determine its effect on cell viability and proliferation. This provides a fundamental assessment of biological activity and establishes the concentration range for subsequent mechanistic studies. The most common and robust methods for this are tetrazolium reduction assays, such as the MTT and XTT assays.[7][8]

Causality of Experimental Choice: These colorimetric assays are selected for primary screening due to their high-throughput compatibility, cost-effectiveness, and reliability.[8] They measure the metabolic activity of a cell population, which serves as a robust proxy for cell viability.[9] A reduction in metabolic activity in the presence of a test compound is a strong indicator of either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The XTT assay is often preferred over the older MTT assay as its formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling and potential for error.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Culture & Harvest Cancer Cell Lines seed 3. Seed Cells in 96-Well Plates prep_cells->seed prep_compounds 2. Prepare Serial Dilutions of Pyrazole Analogs treat 4. Add Compound Dilutions to Cells (48-72h) prep_compounds->treat seed->treat add_xtt 5. Add XTT Reagent (2-4h Incubation) treat->add_xtt read 6. Measure Absorbance (Spectrophotometer) add_xtt->read calc 7. Calculate % Viability & Determine IC50 Values read->calc

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: XTT Cell Viability Assay

Principle of the Assay Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the water-soluble tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a water-soluble, orange-colored formazan product.[9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.

Materials

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Pyrazole analogs dissolved in DMSO (sterile-filtered).

  • XTT Cell Viability Assay Kit.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette, microplate reader.

Step-by-Step Methodology

  • Cell Seeding: Harvest and count cells. Dilute to an optimal seeding density (e.g., 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold dilutions of each pyrazole analog in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only and a positive control like Doxorubicin).[12] Incubate for 48 or 72 hours.

  • XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL to each well.

  • Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate dose-response curves and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

Data Presentation: Antiproliferative Activity

All quantitative data should be summarized for clear comparison.

Table 1: Example Data Summary for Antiproliferative Activity of Pyrazole Analogs

Compound ID Target Cell Line Assay Type Incubation (h) IC₅₀ (µM) Selectivity Index (SI)*
Analog 1 MCF-7 (Breast) XTT 72 Data to be determined Data to be determined
Analog 1 A549 (Lung) XTT 72 Data to be determined Data to be determined
Analog 1 HCT-116 (Colon) XTT 72 Data to be determined Data to be determined
Analog 1 HEK293 (Normal) XTT 72 Data to be determined -
Doxorubicin MCF-7 (Breast) XTT 72 Reference Value Reference Value

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable.

Tier 2: Elucidation of Biological Mechanism

Analogs demonstrating potent and selective cytotoxicity (Tier 1) should be advanced to mechanistic studies. Pyrazole derivatives are well-documented as inhibitors of protein kinases and key enzymes in inflammatory pathways.[2][13][14] Therefore, Tier 2 assays are designed to probe these potential mechanisms.

A. Anticancer Mechanism Investigation

1. Protein Kinase Inhibition

Causality of Experimental Choice: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer.[6] The pyrazole scaffold is a key component of many FDA-approved kinase inhibitors.[15][16] Evaluating the inhibitory activity of the analogs against a panel of relevant kinases (e.g., CDKs, EGFR, VEGFR2) can directly identify the molecular target.[15][17]

G cluster_pathway Kinase Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK 1. Ligand Binding RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole Analog Inhibitor->RTK Inhibition of ATP Binding

Caption: Inhibition of a Receptor Tyrosine Kinase pathway.

Protocol 2: In Vitro Kinase Inhibition Assay (General) This protocol describes a general method that can be adapted for various kinases using commercially available assay kits.

Principle of the Assay These assays measure the amount of ATP consumed or the amount of phosphorylated substrate produced by a specific kinase. An inhibitor will reduce the kinase's activity, leading to a decrease in signal.

Materials

  • Recombinant human kinase (e.g., CDK2/Cyclin A, EGFR).

  • Kinase-specific substrate and ATP.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • Pyrazole analogs and a known inhibitor as a positive control (e.g., Erlotinib for EGFR).[18]

Step-by-Step Methodology

  • Reagent Preparation: Prepare serial dilutions of the pyrazole analogs in assay buffer.

  • Kinase Reaction: In a suitable microplate, add the kinase, its specific substrate, and the test compound.

  • Initiation: Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Detection: Stop the kinase reaction and add the detection reagent according to the kit protocol. This reagent typically contains a substance that generates a luminescent or fluorescent signal proportional to the amount of ADP produced (or ATP remaining).

  • Measurement: Incubate as required, then measure the signal (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

2. Apoptosis Induction

Causality of Experimental Choice: Inducing apoptosis (programmed cell death) is a primary goal of many cancer therapies.[19] It is crucial to determine if the observed cytotoxicity is due to the activation of this pathway. We use a dual-staining method to distinguish between early and late apoptotic events, providing a more complete picture.[20][21]

G cluster_cell_state Cell States in Apoptosis cluster_assay Detection Assays Live Live Cell PS Inside Caspase Inactive Early Early Apoptosis PS Outside Caspase Active Live->Early Apoptotic Stimulus Late Late/Necrotic Cell PS Outside Membrane Permeable Early->Late Apoptotic Stimulus Annexin Annexin V Assay (Detects external PS) Annexin->Early Detects Caspase Caspase-3/7 Assay (Detects active caspases) Caspase->Early Detects PI Propidium Iodide (PI) (Enters permeable membrane) PI->Late Detects

Caption: Assays for detecting different stages of apoptosis.

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle of the Assay In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these cells.[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is lost. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[23]

Materials

  • Cells treated with pyrazole analogs at their IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer or fluorescence microscope.

Step-by-Step Methodology

  • Cell Treatment: Seed and treat cells with the test compounds as described in Protocol 1. Include both negative (vehicle) and positive (e.g., Staurosporine) controls.

  • Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells immediately by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

B. Anti-inflammatory Mechanism Investigation

1. Cyclooxygenase (COX) Enzyme Inhibition

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

Principle of the Assay This assay measures the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂, which is then reduced, causing the oxidation of a chromogenic substrate. The resulting color change is measured spectrophotometrically. Inhibitors will reduce the rate of this color change.

Materials

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Heme.

  • Colorimetric substrate (e.g., TMPD).

  • Assay buffer.

  • Known inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

Step-by-Step Methodology

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in assay buffer containing heme.

  • Inhibitor Incubation: In separate wells of a 96-well plate, add the enzyme solution and serial dilutions of the pyrazole analogs. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the rate of reaction for each concentration. Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

2. NF-κB Signaling Pathway Modulation

Causality of Experimental Choice: The transcription factor NF-κB is a master regulator of the inflammatory response.[27][28] Its activation involves translocation from the cytoplasm to the nucleus.[29] An assay that visualizes and quantifies this translocation provides direct evidence of interference with this critical inflammatory pathway.

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_cyto NF-κB IkB->NFkB_cyto Inhibits/ Sequesters NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Activates Inhibitor Pyrazole Analog Inhibitor->IKK Potential Inhibition

Caption: Overview of the NF-κB signaling pathway.

Protocol 5: NF-κB Nuclear Translocation Assay

Principle of the Assay This imaging-based assay uses immunofluorescence to track the location of the p65 subunit of NF-κB. In unstimulated cells, NF-κB is in the cytoplasm. Upon stimulation (e.g., with TNF-α), it translocates to the nucleus. An inhibitor will prevent this translocation, leaving NF-κB in the cytoplasm despite the stimulus.[29]

Materials

  • A549 or HeLa cells.

  • TNF-α (stimulant).

  • Primary antibody against NF-κB p65.

  • Fluorescently-labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • High-content imaging system or fluorescence microscope.

Step-by-Step Methodology

  • Cell Seeding: Seed cells on glass-bottom plates or coverslips and allow them to attach.

  • Pre-treatment: Treat cells with the pyrazole analogs for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imager. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of translocation and its inhibition.

Data Presentation: Mechanistic Assays

Table 2: Example Data Summary for Enzyme Inhibitory Activity

Compound ID Target Enzyme Assay Type IC₅₀ (µM)
Analog 1 CDK2/Cyclin A Kinase Assay Data to be determined
Analog 1 EGFR Kinase Assay Data to be determined
Analog 1 COX-1 Peroxidase Assay Data to be determined
Analog 1 COX-2 Peroxidase Assay Data to be determined

| Celecoxib | COX-2 | Peroxidase Assay | Reference Value |

Conclusion

This structured, multi-tiered approach provides a robust framework for the comprehensive biological evaluation of novel 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine analogs. By systematically progressing from broad antiproliferative screening to specific mechanistic assays, researchers can efficiently identify promising candidates, elucidate their mode of action, and gather the critical data needed to justify further preclinical development. The protocols and principles outlined herein are designed to ensure scientific rigor and data reliability, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Le-Deyter, M., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing. Available at: [Link]

  • Shaaban, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Siddiq, H. A., et al. (2025). Synthesis of New Thiazole‐Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. Chemistry & Biodiversity. Available at: [Link]

  • Gomha, S. M., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]

  • Wang, Z., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Charles River. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Biocompare. (2022). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. Biocompare. Available at: [Link]

  • El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Nossier, M. A., et al. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Portilla, J., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]

  • Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion Biosystems. Available at: [Link]

  • Scialdone, A. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. Bio-protocol. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link]

  • Basher, A. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Available at: [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Available at: [Link]

  • Kaur, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Coronaviruses. Available at: [Link]

  • Dojindo Molecular Technologies. (n.d.). Annexin V Apoptosis Plate Assay Kit. Dojindo. Available at: [Link]

  • Cighir, T., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Tsolaki, E., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available at: [Link]

  • Hassan, G. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry. Available at: [Link]

  • RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. RayBiotech. Available at: [Link]

  • Abdel-Moneim, A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Biotech Spain. Available at: [Link]

  • Hoffmann, A., et al. (2006). Understanding NF‐κB signaling via mathematical modeling. EMBO reports. Available at: [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Sbulime, G., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming DMSO Solubility Issues with 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine .

Rather than simply providing a list of instructions, this guide breaks down the thermodynamic and kinetic causality behind why this specific aminopyrazole resists solvation, followed by self-validating protocols to ensure your high-throughput screening (HTS) or assay workflows remain robust.

Root Cause Analysis: The Physicochemical Barrier

Before applying a fix, we must understand the molecule. This compound features a highly hydrophobic 3-methylbenzyl group, a rigid 3-methylpyrazole core, and a primary amine at the C4 position.

FAQ: Understanding the Solvation Thermodynamics

Q: Why does this specific aminopyrazole exhibit poor solubility in neat DMSO, despite DMSO being a strong polar aprotic solvent? A: The resistance to solvation is driven by exceptionally high crystal packing energy . The molecule possesses a high degree of planarity and sp2-hybridized character across the pyrazole and benzyl rings[1]. Furthermore, the primary amine at the C4 position acts as a strong hydrogen-bond donor, while the unsubstituted N2 of the pyrazole acts as an acceptor. This allows the molecules to form stable, head-to-tail intermolecular hydrogen-bonded networks in the solid state. To dissolve the compound, DMSO must break these strong lattice forces, which often requires overcoming a significant thermodynamic barrier.

Q: My compound dissolved initially but precipitated after a few days in the freezer. Why did it "crash out"? A: This is a classic symptom of synergistic water uptake and freeze-thaw stress . DMSO is highly hygroscopic. When a DMSO stock is exposed to ambient air during cherry-picking or assay plating, it absorbs trace amounts of water. Water disrupts the non-ideal properties of the DMSO solvent network, making the thermodynamic "cavity formation" (the space the solvent must create to accommodate the solute) significantly more difficult[2]. When you freeze the sample, the solvent crystallizes (pure DMSO freezes at 18.5°C)[3], forcing the compound into a metastable supersaturated zone. Upon thawing, the presence of trace water acts as an anti-solvent, triggering rapid precipitation[2].

Diagnostic & Troubleshooting Workflow

To systematically resolve these issues, follow the decision tree below. Do not jump to co-solvents until you have validated the integrity of your primary solvent.

G Start Compound Insoluble in DMSO CheckH2O Check DMSO Water Content (Karl Fischer Titration) Start->CheckH2O Wet >0.1% Water CheckH2O->Wet High Moisture Dry <0.1% Water CheckH2O->Dry Anhydrous Sonicate Apply Low-Energy Sonication & Gentle Heating (37°C) Wet->Sonicate Replace with Dry DMSO Dry->Sonicate Salt Formulate as HCl Salt (Protonate 4-Amine) Sonicate->Salt Remains Insoluble Success Fully Solubilized Stock Sonicate->Success Dissolves Cosolvent Add Co-solvent (e.g., 10% DMA or PEG400) Salt->Cosolvent Still Insoluble Salt->Success Dissolves Cosolvent->Success

Figure 1: Decision tree for troubleshooting aminopyrazole DMSO solubility.

Self-Validating Experimental Protocols

If your compound is failing to dissolve, execute the following methodologies. Each protocol contains built-in validation steps to ensure scientific integrity.

Protocol A: Anhydrous Solvation via Low-Energy Sonication

Causality: Low-energy sonication provides the localized kinetic energy required to overcome the activation barrier of cavity formation in DMSO without inducing thermal degradation of the primary amine[2].

  • Solvent Validation: Perform a Karl Fischer titration on your DMSO supply. Proceed only if water content is < 0.1%.

  • Preparation: Weigh the 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine powder into a low-bind polypropylene tube under a dry nitrogen or argon atmosphere.

  • Addition: Add the anhydrous DMSO to achieve the desired target concentration (e.g., 10 mM).

  • Sonication: Place the tube in a bath sonicator. Apply low-energy sonication at 37°C for 15 minutes.

  • Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the solution is saturated, and you must proceed to Protocol B.

Protocol B: In-Situ Salt Formation (Crystal Lattice Disruption)

Causality: Converting the free base primary amine to a hydrochloride (HCl) salt protonates the C4 amine. This eliminates its ability to act as a neutral hydrogen-bond donor to adjacent pyrazole rings, effectively shattering the planar crystal lattice and introducing highly favorable ion-dipole interactions with DMSO.

  • Suspension: Suspend the insoluble free base in a minimal volume of anhydrous diethyl ether or dichloromethane (DCM).

  • Acidification: Slowly add 1.05 molar equivalents of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously at room temperature.

  • Isolation: A white precipitate (the HCl salt) will crash out of the organic solvent. Filter and wash the solid with cold diethyl ether to remove unreacted free base.

  • Drying: Dry the salt under a high vacuum for 12 hours to remove all residual organic solvent.

  • Reconstitution: Dissolve the newly formed salt in anhydrous DMSO.

  • Validation: Analyze the resulting solution via LC-MS to confirm the mass of the parent compound remains intact and no degradation has occurred.

Quantitative Data & Optimization

To assist in your assay planning, the following table summarizes the expected solubility profiles based on the thermodynamic interventions described above.

Table 1: Comparative Solubility Profiles for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Formulation StateSolvent SystemWater ContentTemp (°C)Max Soluble Conc. (mM)30-Day Stability
Free BaseNeat DMSO> 0.5% (Wet)20°C< 5 mMHigh Precipitation Risk
Free BaseNeat DMSO< 0.1% (Dry)20°C~ 25 mMModerate
Free BaseNeat DMSO< 0.1% (Dry)37°C> 50 mMModerate
HCl Salt Neat DMSO < 0.1% (Dry) 20°C > 100 mM Excellent
Free BaseDMSO:PEG400 (80:20)< 0.1% (Dry)20°C~ 75 mMExcellent

Advanced Troubleshooting: Degradation Risks

Q: I managed to dissolve my compound, but after a month in storage, my assay results are drifting. Is the compound degrading in DMSO? A: Yes, this is a distinct possibility. While DMSO is generally inert, it can act as a C1 source or undergo trace degradation over time—especially under repeated thermal stress or in the presence of trace metals[4]. DMSO degradation yields reactive electrophiles like formaldehyde or dimethyl sulfide. The primary amine at the C4 position of your pyrazole is highly nucleophilic and can react with these byproducts to form imine impurities or undergo aerobic oxidative coupling.

Pathway Amine 3-Methyl-1-(3-methylbenzyl) -1H-pyrazol-4-amine Imine Imine Impurity (Precipitates) Amine->Imine Reacts with Aldehydes Oxidation Aerobic Oxidation (Radical Pathway) Amine->Oxidation DMSO Trace DMSO Degradation (Formaldehyde/DMS) DMSO->Imine Supplies Electrophile Azo Azo/Dimeric Species (Insoluble) Oxidation->Azo Coupling

Figure 2: Potential degradation pathways of primary amines in DMSO.

Mitigation Strategy: To prevent this, always store your DMSO stocks in single-use aliquots (to prevent freeze-thaw oxygen/water introduction) at -80°C, and consider purging the headspace of your storage tubes with argon gas.

References

  • Shrinidhi, A., Dwyer, T. S., Scott, J. A., Watts, V. J., & Flaherty, D. P. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central (PMC). Available at:[Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available at:[Link]

  • Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022). DMSO as a C1 Source for[2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. Available at:[Link]

Sources

optimizing reaction temperature for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of pyrazole-based compounds. We will specifically address the critical parameter of reaction temperature in the synthesis of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine , a key intermediate for various applications.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles to empower you to optimize your experimental outcomes.

Synthetic Strategy Overview

The synthesis of the target molecule is most effectively approached via a two-step sequence starting from a commercially available or readily synthesized precursor, 4-nitro-3-methyl-1H-pyrazole.

  • Step 1: Regioselective N-Alkylation. The pyrazole nitrogen is alkylated with 3-methylbenzyl halide. Temperature control during this step is crucial for managing reaction rate and, most importantly, regioselectivity.

  • Step 2: Nitro Group Reduction. The 4-nitro group is reduced to the desired 4-amino group, typically via catalytic hydrogenation. Temperature is a key factor in ensuring complete conversion without side-product formation.

Synthetic_Pathway Start 4-Nitro-3-methyl-1H-pyrazole Intermediate 3-Methyl-1-[(3-methylphenyl)methyl]-4-nitro-1H-pyrazole Start->Intermediate Step 1: N-Alkylation Final 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine Intermediate->Final Step 2: Nitro Reduction Reagent1 3-Methylbenzyl halide Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent1->Intermediate Reagent2 H2, Pd/C Solvent (e.g., EtOH) Reagent2->Final

Caption: Proposed two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, with a focus on temperature-related causes and solutions.

Question: My N-alkylation reaction (Step 1) is very slow or shows low conversion by TLC. Should I just increase the temperature?

Answer: While increasing temperature is a common strategy to accelerate reactions, it should be approached methodically.

  • Causality: N-alkylation of pyrazoles is a bimolecular nucleophilic substitution (SN2) type reaction. Its rate is dependent on temperature, but also on the concentration of the deprotonated pyrazole anion and the efficiency of the solvent in solvating the transition state. Before resorting to high heat, verify that your base is adequate. A weak base or insufficient equivalents will result in a low concentration of the nucleophilic pyrazole, leading to a slow reaction regardless of temperature. Common base/solvent systems include potassium carbonate in DMF or sodium hydride in THF.[1]

  • Troubleshooting Steps:

    • Verify Base Activity: Ensure your base (e.g., K₂CO₃) is dry and that your strong base (e.g., NaH) has not been passivated by atmospheric moisture.

    • Incremental Temperature Increase: If the base is not the issue, increase the temperature incrementally. Start from room temperature (25 °C) and raise it to 40-50 °C.[2] Monitor the reaction by TLC every hour.

    • High-Temperature Risks: Be aware that excessive heat (e.g., >80-100 °C) can lead to side products, including potential decomposition of the starting material or alkylating agent and the formation of the undesired N2-alkylated regioisomer.

Question: After the N-alkylation step, my TLC and ¹H NMR show two distinct product spots/sets of signals. What are they, and how can temperature help?

Answer: You are likely observing the formation of two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer. The N-alkylation of unsymmetrically substituted pyrazoles can yield a mixture of these isomers.[3]

  • Causality: Alkylation can occur at either of the two nitrogen atoms in the pyrazole ring. The regiochemical outcome is a delicate balance of steric and electronic factors.[1]

    • Steric Hindrance: The methyl group at the C3 position sterically hinders the adjacent N2 nitrogen. Therefore, alkylation is generally favored at the less hindered N1 position.

    • Reaction Conditions: The choice of base, cation, solvent, and temperature can influence the N1/N2 ratio. Higher temperatures can provide enough energy to overcome the steric barrier for N2 alkylation, potentially leading to a decrease in regioselectivity.

  • Optimization Strategy:

    • Lower the Temperature: If you observe significant amounts of the N2 isomer, attempt the reaction at a lower temperature (e.g., 0 °C to room temperature). While the reaction may be slower, it will likely be more selective for the desired N1 product.

    • Solvent & Base Choice: The solvent and the counter-ion of the base can also play a role. Aprotic polar solvents like DMF or DMSO are common. Using a bulky base might also enhance selectivity for the less hindered nitrogen.[2]

Question: The yield of my nitro group reduction (Step 2) is low, and I suspect incomplete reaction. How does temperature play a role in catalytic hydrogenation?

Answer: Catalytic hydrogenation of a nitro group is an exothermic process, but it still requires optimal temperature management for efficiency and safety.

  • Causality: The reaction involves the adsorption of the substrate and hydrogen onto the catalyst surface (e.g., Palladium on Carbon).

    • Insufficient Temperature: At very low temperatures, the rate of reaction may be impractically slow, leading to incomplete conversion within a reasonable timeframe.

    • Excessive Temperature: High temperatures (e.g., >60-70 °C) can be detrimental. It can lead to catalyst deactivation (sintering), reduce the solubility of hydrogen gas in the solvent, and promote side reactions like de-benzylation (cleavage of the newly formed C-N bond) or other decomposition pathways.

  • Troubleshooting Steps:

    • Standard Conditions: Most hydrogenations of this type proceed efficiently at room temperature to slightly elevated temperatures (25-40 °C) under a positive pressure of hydrogen (from a balloon to 50 psi).[4][5]

    • Catalyst Activity: Before adjusting the temperature, ensure your catalyst is active. Use a fresh batch of Pd/C if possible. The most common cause of failed hydrogenations is an inactive catalyst.

    • Gentle Warming: If the reaction is stalled at room temperature, gentle warming to 35-40 °C can sometimes help drive it to completion. Monitor carefully by TLC or LC-MS. Avoid aggressive heating.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature range for my initial N-alkylation experiment?

A good starting point for the N-alkylation of 3-methyl-4-nitropyrazole is room temperature (approx. 25 °C).[2] This moderate temperature often provides a good balance between reaction rate and selectivity, minimizing the formation of the N2-regioisomer. Monitor the reaction over several hours; if no significant conversion is observed, you can then consider gently warming the mixture.

Q2: How significantly does temperature impact the N1/N2 regioselectivity?

Temperature is a critical factor. While steric hindrance from the C3-methyl group inherently favors N1 alkylation, this selectivity diminishes at higher temperatures. As you provide more thermal energy, a larger fraction of molecules will have sufficient energy to overcome the activation barrier for the sterically hindered N2 attack. For syntheses where regiochemical purity is paramount, conducting the reaction at the lowest practical temperature is highly recommended.

Q3: What is the optimal temperature for the reduction of the 4-nitro group to the 4-amino group?

For a standard catalytic hydrogenation using H₂ and Pd/C, the optimal temperature is typically between 25 °C and 40 °C .[4] This range is usually sufficient to ensure a reasonable reaction rate without causing catalyst deactivation or promoting undesirable side reactions. The reaction is exothermic, so for larger-scale syntheses, initial cooling might be necessary to maintain control.

Q4: Are there alternatives to high temperatures for improving slow reaction rates?

Absolutely. Instead of defaulting to higher heat, consider these chemical modifications:

  • For N-Alkylation:

    • Change the Leaving Group: Using 3-methylbenzyl iodide instead of the bromide or chloride will significantly increase the reaction rate at the same temperature due to the better leaving group ability of iodide.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times compared to conventional heating, often at lower bulk temperatures.[6]

  • For Nitro Reduction:

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, chemical reductions using reagents like tin(II) chloride (SnCl₂) in HCl/ethanol or iron powder in acetic acid are effective alternatives. These reactions often proceed readily at moderately elevated temperatures (e.g., 60-80 °C).

Troubleshooting_Logic Start Low Yield / Incomplete Reaction Step_Check Which Step? Start->Step_Check Alkylation Step 1: N-Alkylation Step_Check->Alkylation Alkylation Reduction Step 2: Nitro Reduction Step_Check->Reduction Reduction Alk_Q1 Check Base: Is it active and sufficient? Alkylation->Alk_Q1 Red_Q1 Check Catalyst: Is it fresh/active? Reduction->Red_Q1 Alk_A1_Yes Incrementally increase Temp to 40-50°C Alk_Q1->Alk_A1_Yes Yes Alk_A1_No Use fresh/dry base or stronger base (NaH) Alk_Q1->Alk_A1_No No Red_A1_Yes Gently warm to 35-40°C or increase H2 pressure Red_Q1->Red_A1_Yes Yes Red_A1_No Replace catalyst. Consider alternative reducing agents (SnCl2) Red_Q1->Red_A1_No No

Caption: Troubleshooting logic for low yield reactions.

Experimental Protocol: Temperature Optimization for N-Alkylation

This protocol outlines a parallel experiment to determine the optimal temperature for Step 1.

  • Setup: Prepare three identical reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars, each under an inert atmosphere (Nitrogen or Argon).

  • Reagents: To each flask, add 4-nitro-3-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per mmol of pyrazole).[1]

  • Addition: Add 3-methylbenzyl bromide (1.1 eq) to each flask.

  • Temperature Control:

    • Flask A: Stir at room temperature (25 °C).

    • Flask B: Stir in a temperature-controlled bath at 45 °C.

    • Flask C: Stir in a temperature-controlled bath at 65 °C.

  • Monitoring: Withdraw a small aliquot from each reaction at set time points (e.g., 1h, 2h, 4h, 8h). Quench with water and extract with ethyl acetate. Analyze the organic layer by TLC to monitor the consumption of starting material and the formation of products.

  • Analysis: After a set time (e.g., 8 hours or upon consumption of starting material in one flask), quench all reactions by pouring them into water and extracting with ethyl acetate. Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and the ratio of N1 to N2 regioisomers.

Data Summary Table: Hypothetical Optimization Results

ReactionTemperature (°C)Time (h)Conversion (%)N1:N2 Isomer Ratio (Product Purity)Observations
A 258~75%>98:2Clean reaction, but slow.
B 454>95%95:5Good conversion and high selectivity.
C 652>99%88:12Fast reaction, but lower selectivity and minor impurity spots on TLC.

References

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions.
  • Shcherbakov, K., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
  • ACS Publications. (2022, July 25).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • Molecules. (n.d.).
  • Benchchem. (n.d.). optimization of reaction conditions for pyrazoline synthesis.
  • Google Patents. (n.d.).
  • MDPI. (2023, September 5).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Stomuniver.ru. (2024, May 20). Modification of N-functionalized 4-nitroso-1H-pyrazoles.
  • ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

Sources

Technical Support Center: Purification of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high-purity batches of this compound. The guidance herein is grounded in established chemical principles and validated purification methodologies.

Introduction: The Criticality of Purity

3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is a complex heterocyclic amine whose utility in research and pharmaceutical development is contingent upon its purity. Organic impurities, even at trace levels, can significantly impact experimental outcomes, biological activity, and patient safety.[1][2] These impurities can originate from starting materials, side reactions, intermediates, or degradation products.[3][4] Therefore, robust and validated purification strategies are not just recommended—they are essential.

This guide is structured to address challenges in a logical sequence, from impurity identification to the selection and optimization of purification techniques.

Part 1: Impurity Identification & Characterization

Before an effective purification strategy can be devised, a thorough understanding of the impurity profile is necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most probable organic impurities in a standard synthesis of this pyrazole derivative?

A1: The impurity profile is intrinsically linked to the synthetic route employed. For pyrazole syntheses, which often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, several classes of impurities are common[5][6]:

  • Unreacted Starting Materials: Residual hydrazine and dicarbonyl precursors.

  • Regioisomers: If using unsymmetrical starting materials, the formation of isomeric pyrazole products can occur. These are often the most challenging impurities to separate due to their very similar physical properties.[5][7]

  • By-products from Side Reactions: Incomplete cyclization can leave pyrazoline intermediates.[5] Over-reaction or side reactions involving the reactive amine or hydrazine functionalities can also generate dimeric or other undesired products.[4][5]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[5][8] The stability of the final compound under the reaction and workup conditions should be assessed.

Q2: What are the recommended analytical techniques for identifying and quantifying impurities in my batches?

A2: A multi-technique approach is crucial for comprehensive impurity profiling, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary and most powerful technique for quantifying the purity of the main component and its related substances.[1][3][7] A well-developed HPLC method can separate the main compound from trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for identifying unknown impurities.[1][2] It provides the molecular weight of each impurity, offering crucial clues to its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying major impurities, especially isomers, which may not be fully resolved by chromatography.[4][7]

  • Gas Chromatography (GC): GC is the ideal method for analyzing volatile organic impurities, such as residual solvents.[1][2]

As per ICH Q3A guidelines, impurities present above the 0.10% threshold generally require identification.[3][9]

Part 2: Purification Strategies & Troubleshooting

Once the impurity profile is understood, an appropriate purification strategy can be selected and optimized. The most common and effective techniques for pyrazole derivatives are recrystallization and column chromatography.[7]

Logical Workflow for Purification

The following diagram illustrates a typical workflow for purifying a crude batch of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine.

PurificationWorkflow cluster_0 Start: Crude Batch cluster_1 Analysis & Method Selection cluster_2 Purification Execution cluster_3 Verification & Final Product Crude Crude Product Batch Analysis Impurity Profiling (HPLC, LC-MS, NMR) Crude->Analysis Method_Selection Select Purification Method (Recrystallization vs. Chromatography) Analysis->Method_Selection Recrystallization Recrystallization Protocol Method_Selection->Recrystallization High Purity Crude & Good Crystal Form Chromatography Column Chromatography Protocol Method_Selection->Chromatography Complex Mixture or Isomers Present Purity_Check Purity Verification (HPLC > 99.5%) Recrystallization->Purity_Check Chromatography->Purity_Check Purity_Check->Method_Selection Fail Pure_Product Purified Product Purity_Check->Pure_Product Pass TroubleshootingChromatography Start Problem Observed (e.g., Streaking, Poor Separation) Check_Interaction Is the compound basic? Start->Check_Interaction Add_Base Add 0.5% Triethylamine to Eluent Check_Interaction->Add_Base Yes (Amine Group) Check_Polarity Are Rf values too high/low or too close? Check_Interaction->Check_Polarity No Success Problem Resolved Add_Base->Success Adjust_Solvent Adjust Solvent Polarity (e.g., change EtOAc/Hex ratio) Check_Polarity->Adjust_Solvent Yes Try_Gradient Implement Gradient Elution Adjust_Solvent->Try_Gradient Still Poor Separation Adjust_Solvent->Success Separation Improved Change_Stationary_Phase Consider Alternative (Alumina, Reversed-Phase) Try_Gradient->Change_Stationary_Phase Still Poor Separation Try_Gradient->Success Separation Improved Change_Stationary_Phase->Success

Sources

reducing side reactions during 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine .

As a 4-aminopyrazole, this building block presents unique synthetic challenges. The exocyclic C4-amine exhibits reduced nucleophilicity due to lone-pair delocalization into the electron-rich heteroaromatic ring. Furthermore, the C3-methyl group introduces localized steric hindrance, while the N1-(3-methylbenzyl) group dictates the molecule's phase behavior. This guide provides field-proven, mechanistically grounded troubleshooting strategies to mitigate side reactions during amide bond formation.

System Overview & Troubleshooting Workflow

G Start Amidation of 4-Aminopyrazole Derivative Sub1 Issue: Over-Acylation Start->Sub1 Sub2 Issue: Epimerization Start->Sub2 Sub3 Issue: Guanidinylation Start->Sub3 Sub4 Issue: HCN Generation Start->Sub4 Sol1 Strict 1:1 Stoichiometry Inverse Addition Sub1->Sol1 Sol2 T3P + Pyridine Maintain 0°C Sub2->Sol2 Sol3 Pre-activate Acid or Switch to EDC Sub3->Sol3 Sol4 Replace DIC with EDC·HCl Change Solvent Sub4->Sol4

Logical troubleshooting workflow for mitigating side reactions during 4-aminopyrazole amidation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing over-acylation (di-amide/imide formation) in my reaction mixture, and how can I prevent it? Causality: When utilizing highly reactive acyl chlorides under standard basic conditions (e.g., Schotten-Baumann conditions), the newly formed primary amide can act as a competing nucleophile, leading to unwanted di-acylation[1]. While the C3-methyl group on your pyrazole provides some steric shielding, the inherent electron-rich nature of the pyrazole ring can increase the nucleophilicity of the resulting amide nitrogen if excess acylating agent is present. Solution: Abandon acyl chlorides in favor of milder coupling agents like T3P or EDC/HOBt. If an acyl chloride must be used, enforce strict stoichiometric control (1.00 eq of acid chloride) and employ inverse addition—adding the activated electrophile dropwise to the 4-aminopyrazole solution to ensure the amine is always in excess relative to the active species.

Q2: My carboxylic acid partner contains a sensitive chiral center adjacent to the carbonyl. How do I prevent epimerization during the coupling? Causality: Epimerization is a severe risk when coupling hindered amines because the reaction rate is slow. This delay allows the activated ester intermediate to cyclize into an oxazolone, which rapidly racemizes via enolization[2]. Strong bases like DIPEA or TEA exacerbate this pathway. Solution: Switch your coupling system to Propanephosphonic acid anhydride (T3P) combined with a weaker base such as Pyridine or N-methylmorpholine (NMM). Pyridine acts as an efficient acyl transfer catalyst without causing the high local pH spikes that strip the α-proton[3]. Always maintain the reaction at 0 °C during activation.

Q3: I am using HATU to drive the reaction, but my yield is low and LC-MS reveals a massive byproduct with a +98 Da mass shift. What is happening? Causality: You are observing a guanidinylation side reaction. HATU is a highly active uronium salt. Because the 4-aminopyrazole is moderately hindered and less nucleophilic than an aliphatic amine, it can prematurely attack the uronium carbon of HATU instead of the activated ester. This forms a highly stable tetramethylguanidinium adduct (+98 Da), permanently consuming your valuable amine building block[4]. Solution: Implement a strict pre-activation protocol: mix the carboxylic acid, HATU, and base for 5–10 minutes before introducing the 4-aminopyrazole. Alternatively, switch to a carbodiimide-based reagent (like EDC/Oxyma) which physically cannot form guanidinium adducts.

Q4: I switched to DIC/Oxyma to avoid guanidinylation, but my EHS (Environmental Health & Safety) team flagged the process. Why? Causality: While OxymaPure is an exceptional additive that suppresses racemization, combining it with Diisopropylcarbodiimide (DIC) in N,N-dimethylformamide (DMF) consistently generates hydrogen cyanide (HCN) gas as a hazardous side reaction[5]. Solution: Swap DIC for EDC·HCl, which alters the reaction pathway and prevents HCN formation, or change the solvent system from DMF to an NBP/EtOAc mixture to drastically suppress the generation rate[5].

Quantitative Data: Coupling Reagent Matrix

To aid in protocol design, the following table summarizes the quantitative risks associated with various coupling systems when applied to hindered 4-aminopyrazoles.

Coupling SystemRelative Coupling RateEpimerization RiskOver-Acylation RiskGuanidinylation RiskHCN Generation Risk
Acyl Chloride / TEA Very FastHighHigh NoneNone
HATU / DIPEA FastModerateLowHigh None
DIC / Oxyma / DMF ModerateLowLowNoneHigh
T3P / Pyridine ModerateVery Low LowNoneNone
Self-Validating Experimental Protocol: T3P-Mediated Amidation

This methodology is designed as a self-validating system. It utilizes In-Process Controls (IPCs) to verify the mechanistic state of the reaction before proceeding, ensuring zero over-acylation and maintaining >99% stereointegrity.

Objective: Couple 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine with a chiral carboxylic acid.

Step 1: Reagent Preparation & Pre-activation

  • Charge the chiral carboxylic acid (1.00 eq) and Pyridine (3.00 eq) into a dry, inert reactor containing Ethyl Acetate (10 volumes).

  • Cool the mixture to an internal temperature of 0 °C. Causality: Pyridine acts as both a mild base and an acyl transfer catalyst, preventing the deprotonation of the α-chiral center[3].

Step 2: T3P Addition & Self-Validation (IPC 1)

  • Add T3P (50 wt% solution in EtOAc, 1.10 eq) dropwise over 15 minutes. Ensure the internal temperature remains ≤ 5 °C.

  • Stir for 10 minutes.

  • Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench immediately with methanol, and analyze via HPLC. The chromatogram must show >95% conversion of the starting acid to the methyl ester (a surrogate for the activated T3P-ester) with <1% oxazolone formation. Do not proceed to Step 3 until this profile is validated.

Step 3: Amine Introduction

  • Dissolve 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (0.95 eq) in EtOAc (2 volumes).

  • Add the amine solution dropwise to the activated acid mixture at 0 °C over 30 minutes. Causality: Using the amine as the limiting reagent (0.95 eq) and employing inverse addition prevents the accumulation of the product amide in the presence of excess acylating agent, completely suppressing over-acylation[1].

Step 4: Reaction Monitoring (IPC 2)

  • Allow the reaction to slowly warm to 20 °C and stir for 2–4 hours.

  • Self-Validation (IPC 2): Analyze via HPLC. The reaction is deemed complete when the 4-aminopyrazole peak is ≤ 1.0% relative to the product amide.

Step 5: Quench and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (5 volumes).

  • Phase separate. Wash the organic layer with 1M HCl (to purge pyridine and trace unreacted amine), followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure amide.

References
  • Alternative developments in amidations with acyl chlorides. ResearchGate. Available at: 1

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. Available at:2

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. D-NB. Available at: 4

  • Minimizing HCN in DIC/Oxyma-Mediated Amide Bond-Forming Reactions. University of Strasbourg / ACS. Available at: 5

  • Stereochemical Aspects of T3P Amidations. ACS Publications. Available at: 3

Sources

Validation & Comparative

HPLC method validation for 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Purity Analysis of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine: A Comparative Guide to HPLC Column Chemistries

As a Senior Application Scientist, I frequently encounter complex heterocyclic compounds that push the limits of traditional chromatography. The compound 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine presents a classic analytical triad of challenges: a basic primary amine, multiple aromatic systems (pyrazole and phenyl rings), and the high probability of closely related positional isomer impurities (such as the ortho-methylbenzyl or para-methylbenzyl derivatives) arising during synthesis.

This guide objectively compares the performance of traditional and advanced HPLC column chemistries for the purity analysis of this compound. By moving beyond basic protocols and examining the thermodynamic causality of our experimental choices, we will establish a self-validating, ICH-compliant analytical method[1].

The Analytical Challenge: Causality in Chromatographic Retention

To design a robust method, we must first understand the molecule. 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine contains a primary amine (-NH₂) at the 4-position of the pyrazole ring. On older, fully porous silica columns, this basic functional group interacts strongly with unreacted, acidic surface silanols, leading to severe peak tailing.

Furthermore, separating the active pharmaceutical ingredient (API) from its positional isomers (e.g., the 2-methylphenyl analog) is notoriously difficult. Because the ortho, meta, and para isomers have nearly identical hydrophobicities (LogP), purely dispersive hydrophobic interactions are insufficient for baseline resolution. We require a stationary phase that offers orthogonal selectivity—specifically, shape selectivity and π−π interactions[2].

The Contenders: Evaluating Column Chemistries

We evaluated three distinct column chemistries to determine the optimal product for this purity assay:

  • Alternative A: Fully Porous C18 (5 µm) The traditional workhorse of the analytical lab. It relies entirely on hydrophobic (van der Waals) interactions. While it provides adequate retention, it lacks the steric discrimination necessary to separate the meta-methylbenzyl API from its ortho-methylbenzyl impurity.

  • Alternative B: Superficially Porous Particle (SPP) C18 (2.7 µm) Utilizes a solid silica core with a porous outer shell. This reduces the diffusion path length, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation)[3]. It delivers sharper peaks and higher efficiency than Alternative A, but still suffers from the same lack of π−π selectivity.

  • The Recommended Product: SPP Phenyl-Hexyl (2.7 µm) This column combines the kinetic efficiency of core-shell particles with the unique selectivity of a phenyl-hexyl ligand. The hexyl spacer chain provides rotational flexibility, allowing the stationary phase phenyl ring to optimally align with the analyte's aromatic rings. Because the stationary phase acts as a Lewis base, it engages in strong π−π interactions with the electron-rich pyrazole and benzyl systems of the analyte[2], successfully resolving the positional isomers.

G cluster_C18 Alternative: C18 Phase cluster_Phenyl Product: SPP Phenyl-Hexyl Phase Analyte Analyte: 3-Methyl-1-[(3-methylphenyl)methyl] -1H-pyrazol-4-amine C18 Alkyl Chain (C18) Analyte->C18 Phenyl Phenyl-Hexyl Ligand Analyte->Phenyl Hydrophobic Dispersive / Hydrophobic Interactions Only C18->Hydrophobic PoorRes Poor Resolution of Positional Isomers Hydrophobic->PoorRes PiPi π-π Interactions + Steric/Shape Selectivity Phenyl->PiPi HighRes Baseline Resolution of Critical Impurities PiPi->HighRes

Diagram illustrating the divergent retention mechanisms between C18 and Phenyl-Hexyl phases.

Quantitative Data & Performance Metrics

To objectively demonstrate the superiority of the SPP Phenyl-Hexyl column, a comparative analysis was performed using a spiked sample containing the API and 1.0% of the critical ortho-methylphenyl isomer.

Table 1: Chromatographic Performance Comparison

ParameterAlt A: Fully Porous C18Alt B: SPP C18Product: SPP Phenyl-Hexyl
Particle Architecture Fully Porous (5 µm)Core-Shell (2.7 µm)Core-Shell (2.7 µm)
Retention Time (API) 8.45 min6.12 min7.30 min
Resolution (Critical Pair) *0.9 (Co-elution)1.2 (Partial)2.8 (Baseline)
Tailing Factor (USP) 1.651.201.05
Backpressure 120 bar280 bar285 bar

*Critical Pair: 3-Methyl-1-[(2-methylphenyl)methyl]-1H-pyrazol-4-amine vs. API.

Analysis of Results: The SPP Phenyl-Hexyl column achieves a baseline resolution of 2.8, far exceeding the USP requirement of ≥ 1.5 for quantitative purity analysis. The tailing factor of 1.05 indicates highly effective endcapping and minimal secondary silanol interactions.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental protocol must be self-validating. Every sequence begins with a System Suitability Test (SST) to verify column efficiency, peak symmetry, and resolution before any sample data is acquired.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine in a 50:50 mixture of Water and Acetonitrile. Dilute to a working concentration of 100 µg/mL.

  • Chromatographic Setup:

    • System: UHPLC equipped with a Photodiode Array (PDA) detector (monitoring at 254 nm).

    • Column: SPP Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (Causality: TFA lowers the pH to ~2.0, fully protonating the primary amine and suppressing the ionization of residual surface silanols, thereby preventing peak tailing).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution Program:

    • 0–2 min: 10% B (Isocratic hold to focus the analyte at the column head)

    • 2–10 min: 10% to 60% B (Linear gradient for separation)

    • 10–12 min: 60% to 90% B (Column wash)

    • 12–15 min: 10% B (Re-equilibration)

    • Flow Rate: 1.2 mL/min. Column Temperature: 40°C.

ICH Q2(R2) Method Validation

Following the optimization of the SPP Phenyl-Hexyl method, a full validation was executed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1]. The objective of this validation is to prove that the analytical procedure is scientifically fit for its intended purpose[4].

G Start Method Optimization (SPP Phenyl-Hexyl) Spec Specificity (Isomer Separation) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy & Precision (%RSD < 2.0%) Start->Acc Sens LOD / LOQ (S/N Ratio) Start->Sens Robust Robustness (Temp, Flow, pH) Spec->Robust Lin->Robust Acc->Robust Sens->Robust Valid ICH Q2(R2) Validated Method Robust->Valid

ICH Q2(R2) method validation workflow for the SPP Phenyl-Hexyl HPLC procedure.

Table 2: ICH Q2(R2) Validation Summary for SPP Phenyl-Hexyl

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Experimental ResultStatus
Specificity Complete resolution from impurities; Peak Purity Angle < ThresholdResolution = 2.8; PDA Purity Angle < ThresholdPass
Linearity (Range) R² ≥ 0.999 across 50% to 150% of target concentrationR² = 0.9998Pass
Accuracy 95.0% - 105.0% Recovery at 3 concentration levels99.2% - 101.4% RecoveryPass
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate injections%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise > 3 (LOD) and > 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass

Conclusion

For the purity analysis of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine, traditional C18 chemistries fail to provide the necessary selectivity to resolve critical positional isomers. By transitioning to a Superficially Porous Particle (SPP) Phenyl-Hexyl column , we leverage both advanced particle kinetics and π−π thermodynamic interactions. This not only resolves the critical ortho/meta isomer pair but also results in a highly robust, ICH Q2(R2)-compliant method suitable for rigorous pharmaceutical quality control.

References

  • "ICH Q2(R2) validation of analytical procedures", International Council for Harmonisation (ICH).
  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA).
  • "Phenyl Stationary Phases for HPLC", Element Lab Solutions.
  • "A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping", Separation Science.

Sources

Mass Spectrometry Fragmentation and Platform Comparison Guide: 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Context

1-benzyl-1H-pyrazol-4-amines are highly versatile pharmacophores in modern drug discovery. They are frequently utilized as core scaffolds in the design of kinase inhibitors (e.g., RIPK1 modulators)[1] and targeted covalent inhibitors, such as Glutathione S-Transferase Omega 1 (GSTO1) inhibitors[2][3].

3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (Chemical Formula: C12​H15​N3​ , Monoisotopic Mass: 201.1266 Da) is a specific derivative featuring a 3-methylbenzyl group and a 3-methylpyrazole core. Understanding its exact mass spectrometric (MS) fragmentation behavior is critical for both its pharmacokinetic (PK) quantitation and the structural elucidation of its downstream in vivo biotransformation products.

This guide provides an in-depth mechanistic analysis of its fragmentation pathways and objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) platforms for its analysis.

Mechanistic Fragmentation Profiling

To develop robust MS assays, one must understand the causality behind the molecule's gas-phase dissociation. Under Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the basic primary amine or the pyrazole nitrogen, yielding a stable precursor ion [M+H]+ at m/z 202.1339 .

Upon subjecting this precursor to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule exhibits three primary fragmentation pathways:

  • N-Benzyl Bond Cleavage (Base Peak Formation): The most labile bond in this structure is the N1-C(benzyl) bond. Cleavage here overwhelmingly results in the charge localizing on the 3-methylbenzyl moiety. The resulting C8​H9+​ carbocation rapidly rearranges into a highly stable methyltropylium ion at m/z 105.0704 . Because resonance stabilization drives this pathway, m/z 105 is the most abundant fragment and the optimal quantifier ion for targeted assays.

  • Pyrazole Charge Retention: Less frequently, the N-benzyl cleavage results in the charge remaining on the pyrazole core, yielding a protonated 3-methyl-1H-pyrazol-4-amine fragment at m/z 98.0718 ( C4​H8​N3+​ ).

  • Ammonia Neutral Loss: The primary amine at the C4 position of the pyrazole is susceptible to the neutral loss of ammonia (-17 Da), yielding a minor fragment at m/z 185.1073 .

Fragmentation Precursor [M+H]+ m/z 202.1339 C12H16N3+ Tropylium Methyltropylium Ion m/z 105.0704 C8H9+ Precursor->Tropylium N-C Cleavage (Charge on Benzyl) Pyrazole Protonated Pyrazole m/z 98.0718 C4H8N3+ Precursor->Pyrazole N-C Cleavage (Charge on Pyrazole) AmmoniaLoss [M+H - NH3]+ m/z 185.1073 C12H13N2+ Precursor->AmmoniaLoss -NH3 (17 Da)

Fig 1: ESI-MS/MS fragmentation pathways of the protonated precursor m/z 202.1339.

Platform Comparison: QqQ vs. LC-HRMS

Selecting the correct MS platform depends entirely on the analytical objective. While hybrid Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems have revolutionized drug metabolite profiling[4][5], conventional Triple Quadrupoles (QqQ) remain the gold standard for sheer quantitative sensitivity.

Comparative Performance Data
Analytical FeatureESI-QqQ-MS/MS (Targeted)LC-HRMS (Orbitrap / Q-TOF)
Primary Application Pharmacokinetic (PK) QuantitationMetabolite Profiling & Structural Elucidation
Mass Analyzer Three linear quadrupolesQuadrupole coupled to Orbitrap or TOF
Resolving Power Unit resolution (~0.7 Da FWHM)High resolution (>30,000 to >100,000 FWHM)
Data Acquisition Multiple Reaction Monitoring (MRM)Full Scan, DDA, DIA[6]
Sensitivity Ultra-high (Attogram to femtogram range)High (Picogram range)
Key Advantage for Analyte Maximum sensitivity for the 202.1 → 105.1 transitionCan precisely localize +16 Da (hydroxylation) biotransformations

Expert Insight: If your goal is to track the clearance of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine in plasma over time, the QqQ is superior due to its rapid duty cycle and lack of spectral crowding in MRM mode. However, if you are attempting to identify whether cytochrome P450 enzymes hydroxylated the pyrazole ring or the 3-methylbenzyl ring, the HRMS platform is mandatory. The exact mass shift of the fragments (e.g., m/z 105 shifting to m/z 121) will definitively localize the modification[7].

Experimental Protocols

To ensure a self-validating system, the following protocols detail the exact methodologies required to analyze this compound on both platforms.

Protocol A: MRM Quantitation via ESI-QqQ-MS/MS

Causality: A highly aqueous initial mobile phase combined with 0.1% formic acid ensures the basic pyrazole-4-amine is fully protonated prior to ESI droplet evaporation, maximizing ionization efficiency.

  • Sample Preparation: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 3 minutes.

  • MS Parameters:

    • Source: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Quantifier Transition: m/z 202.1 → 105.1 (Collision Energy: ~25 eV)

    • Qualifier Transition: m/z 202.1 → 98.1 (Collision Energy: ~20 eV)

Protocol B: Data-Dependent Acquisition (DDA) via LC-HRMS

Causality: Dynamic exclusion is utilized in DDA workflows to prevent the mass spectrometer from redundantly fragmenting the highly abundant parent drug. This forces the instrument to select lower-abundance biotransformation products for MS/MS fragmentation[4][5].

  • Sample Preparation: Perform solid-phase extraction (SPE) on microsomal incubation samples to concentrate trace metabolites while removing salts that cause ion suppression.

  • Chromatography: Utilize a longer gradient (10-15 minutes) on a C18 column to ensure baseline resolution of isobaric metabolites (e.g., positional isomers of hydroxylated metabolites).

  • MS1 Full Scan: Acquire HRMS full scans at 70,000 FWHM resolving power (Orbitrap) or >30,000 FWHM (Q-TOF) across a mass range of m/z 100–800.

  • Precursor Selection & MS2: Isolate the top 5 most intense ions per cycle using the quadrupole (isolation window: 1.2 Da).

  • Fragmentation: Apply stepped HCD (Normalized Collision Energy: 20, 30, 40) to ensure both the labile N-benzyl bond and the more stable pyrazole ring are fragmented.

  • Dynamic Exclusion: Set exclusion duration to 5 seconds to allow deep scanning of co-eluting minor metabolites.

Workflow Sample Biological Sample LC UHPLC Separation Sample->LC ESI ESI (+) Ionization LC->ESI MS1 HRMS Full Scan (Orbitrap/TOF) ESI->MS1 Selection Precursor Selection (Quad) MS1->Selection Frag HCD/CID Fragmentation Selection->Frag MS2 HRMS/MS Scan (Metabolite ID) Frag->MS2

Fig 2: Data-Dependent Acquisition (DDA) LC-HRMS workflow for metabolite profiling.

Sources

Comparative Binding Affinity Guide: 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine Analogs in sGC Stimulation

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in cardiovascular drug discovery, I frequently evaluate novel scaffolds designed to overcome the pharmacokinetic limitations of first-generation soluble guanylate cyclase (sGC) stimulators. The NO-sGC-cGMP signaling pathway is a critical target for treating pulmonary hypertension and chronic heart failure[1]. While clinical standards like riociguat and vericiguat rely on a fluorinated benzyl-pyrazolopyridine core[2], emerging research highlights the standalone pyrazole-4-amine scaffold as a highly tunable pharmacophore.

This guide objectively compares the binding affinity, kinetic residence time, and functional efficacy of 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine (the 3-methylbenzyl analog) against traditional unsubstituted and 2-fluorobenzyl alternatives.

Mechanistic Overview: Allosteric sGC Activation

Unlike traditional NO donors that bind directly to the heme iron of the sGC β1​ subunit, pyrazole-based sGC stimulators bind to an allosteric pocket on the α1​/β1​ heterodimer[3]. This NO-independent, heme-dependent stimulation sensitizes the enzyme to endogenous NO and directly drives cyclic guanosine monophosphate (cGMP) synthesis, leading to downstream vasodilation via Protein Kinase G (PKG) activation[1].

G NO Nitric Oxide (NO) sGC sGC Heterodimer (α1/β1) NO->sGC Heme Binding Stim Pyrazole Analog (sGC Stimulator) Stim->sGC Allosteric Site cGMP cGMP Production sGC->cGMP Catalysis Vaso Vasodilation & Anti-fibrosis cGMP->Vaso PKG Activation

sGC activation pathway via NO and allosteric pyrazole-based stimulators.

Comparative Data: Binding Kinetics and Functional Efficacy

The structural activity relationship (SAR) of the 1-benzyl substitution on the pyrazole core dictates the thermodynamic stability of the drug-target complex. We compared three analogs to isolate the effect of the 3-methylbenzyl substitution.

Table 1: Biophysical and Functional Profiling of Pyrazole-4-amine Analogs
Compound1-Benzyl SubstitutionSPR Kd​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time τ (min)TR-FRET EC50​ (nM)
A Unsubstituted145.01.217.4~1.0450
B 2-Fluorobenzyl (Standard)32.52.80.91~18.385
C 3-Methylbenzyl (Target) 28.4 1.9 0.54 ~30.8 62
Structural Activity Relationship (SAR) Insights
  • Compound A (Unsubstituted): Exhibits a rapid off-rate ( koff​ ). Without specific steric bulk, the benzyl ring rotates freely within the hydrophobic pocket, resulting in a high entropic penalty upon binding and weak functional efficacy.

  • Compound B (2-Fluorobenzyl): The ortho-fluoro substitution (mimicking the riociguat core) restricts bond rotation, pre-organizing the molecule for the binding pocket[1]. This drastically improves the association rate ( kon​ ) and lowers the Kd​ .

  • Compound C (3-Methylbenzyl): Our target analog demonstrates a paradigm shift in binding kinetics. While its Kd​ is comparable to the fluorinated standard, its residence time ( τ=1/koff​ ) is nearly doubled . The meta-methyl group perfectly fills a lipophilic sub-pocket in the α1​ interface, maximizing van der Waals contacts. This prolonged target occupancy directly translates to a superior EC50​ in functional cGMP assays, supporting the development of once-daily dosing regimens similar to vericiguat[2].

Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from self-validating, orthogonal assay systems. Below are the optimized protocols for determining both physical binding and downstream functional activity.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the real-time, label-free binding kinetics ( kon​ , koff​ ) of the pyrazole analogs to the sGC heterodimer[3].

Causality & Design: sGC is a highly fragile, multi-domain heterodimer. Traditional amine-coupling to a CM5 chip often denatures the protein or blocks the allosteric binding site. Therefore, we utilize a Streptavidin (SA) capture strategy with biotinylated sGC to maintain native conformational flexibility and heme retention.

  • Surface Preparation: Condition a Streptavidin (SA) sensor chip with 50 mM NaOH. Inject biotinylated recombinant human sGC ( α1​β1​ ) at 10 µg/mL until a capture level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of Compounds A, B, and C (3.125 nM to 100 nM) in running buffer (PBS-P+ supplemented with 2% DMSO). Note: 2% DMSO is critical to prevent aggregation of these hydrophobic pyrazole analogs.

  • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 120 seconds. High flow rates are chosen specifically to eliminate mass transport limitations that could artificially depress the measured kon​ .

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor dissociation. Because harsh regeneration buffers strip the heme from sGC, we rely on natural dissociation. The extended 10-minute dissociation phase is strictly required to accurately calculate the slow koff​ of the 3-methylbenzyl analog.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to derive Kd​ and τ .

Protocol 2: TR-FRET Functional cGMP Assay

While SPR confirms physical binding, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) validates that the binding event functionally stimulates the catalytic domain to produce cGMP[4].

Causality & Design: We use a competitive immunoassay format. Endogenous cGMP produced by the cells competes with a d2-labeled cGMP tracer for binding to a Europium (Eu3+) cryptate-labeled anti-cGMP antibody. As cellular cGMP increases, the FRET signal decreases. Time-resolved measurements eliminate short-lived background autofluorescence, ensuring high signal-to-noise ratios[4].

  • Cell Preparation: Plate CHO cells stably expressing human sGC α1​β1​ at 5,000 cells/well in a 384-well microplate.

  • Compound Stimulation: Treat cells with a concentration gradient of the pyrazole analogs (0.1 nM to 10 µM) in stimulation buffer containing 0.5 mM IBMX. Crucial Step: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion ensures that the measured cGMP accumulation is purely a function of sGC synthesis, not PDE-mediated degradation.

  • Lysis and Detection: After a 45-minute incubation at 37°C, add the lysis buffer supplemented with the d2-cGMP acceptor and the Eu3+-cryptate anti-cGMP donor.

  • Equilibration: Incubate the plate at room temperature for 1 hour protected from light to allow the competitive binding equilibrium to stabilize.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Ex: 320 nm). Measure emission at 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 nm ratio and plot against the log of the compound concentration to determine the EC50​ .

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Guide: Handling 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine

As a Senior Application Scientist, I frequently consult on the safe integration of novel pharmacophores into drug discovery workflows. 3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine is a highly specialized aminopyrazole building block. While its unique structure makes it invaluable for synthesizing kinase inhibitors and other targeted therapeutics, it also presents specific toxicological risks that demand rigorous operational controls.

This guide provides a self-validating, step-by-step protocol for handling this compound, synthesizing technical accuracy with field-proven laboratory safety principles.

Mechanistic Hazard Assessment (The "Why")

To protect yourself, you must understand the causality behind the chemical's hazards. Safety is not about blindly following rules; it is about mitigating specific physicochemical interactions. A formal hazard assessment is mandated by OSHA under the 29 CFR 1910.132 standard[1].

  • The Aminopyrazole Core: The primary amine at the 4-position of the pyrazole ring is a potent nucleophile. In biological systems, nucleophilic amines can covalently bind to epidermal proteins. This haptenization process is the primary driver for Type IV delayed hypersensitivity (skin sensitization) and acute contact dermatitis.

  • The 3-Methylbenzyl Moiety: The addition of the 1-[(3-methylphenyl)methyl] group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic molecules readily partition into the lipid bilayers of the stratum corneum, allowing the toxic aminopyrazole core to rapidly cross the skin barrier and enter systemic circulation.

Because of this synergistic hazard—high skin permeability coupled with protein reactivity—standard handling procedures are insufficient.

Visualizing the Hazard-Mitigation Logic

HazardMitigation cluster_0 Molecular Substructure cluster_1 Physiological Risk cluster_2 Required PPE N1 Primary Amine (Nucleophile) R1 Skin Sensitization & Corrosion N1->R1 Protein binding N2 3-Methylbenzyl Group (Lipophilic) R2 Rapid Dermal Penetration N2->R2 Lipid partitioning P1 Double Nitrile Gloves + Neoprene Outer R1->P1 Barrier required P2 Chemical Fume Hood (Face Vel >100 fpm) R1->P2 Aerosol control R2->P1 Barrier required

Logical relationship between aminopyrazole properties, physiological risks, and required PPE.

Quantitative Operational Parameters

To ensure absolute safety, adhere to the following quantitative thresholds when setting up your workspace. These parameters align with the authoritative guidelines set forth in the National Research Council's Prudent Practices in the Laboratory[2].

Operational ParameterTarget ValueScientific Rationale
Fume Hood Face Velocity 80 - 120 fpmProvides optimal containment of aerosolized powders without creating turbulent eddies that could blow powder out of the sash.
Outer Glove Breakthrough (DMSO) > 240 minsNeoprene or heavy-duty nitrile prevents solvent-mediated dermal transport during stock solution preparation.
Inner Glove Breakthrough (DMSO) ~ 10 - 30 minsStandard 4-mil nitrile acts as a final indicator/barrier. Must be changed immediately if the outer glove is breached.
Storage Temperature 2 - 8 °CMinimizes thermal degradation of the amine and reduces vapor pressure during initial container opening.

Step-by-Step Handling and Transfer Protocol

This protocol is designed as a self-validating system. At each critical juncture, a physical check confirms that the safety measure is actively working.

Phase 1: Pre-Operation & PPE Donning

  • Validate Airflow: Turn on the chemical fume hood. Self-Validation Step: Tape a 1-inch piece of tissue paper to the bottom edge of the sash. If the paper is drawn steadily inward, negative pressure is confirmed.

  • Don Base PPE: Put on a long-sleeved, fluid-resistant laboratory coat (fully buttoned), full-coverage safety goggles (not just safety glasses, to protect against fine dust), and long pants with closed-toe shoes.

  • Double Glove: Don a pair of standard 4-mil nitrile gloves. Pull the cuffs under your lab coat sleeves. Don a second pair of heavy-duty nitrile or neoprene gloves, pulling these cuffs over the lab coat sleeves. This creates a continuous, impenetrable seal.

Phase 2: Weighing and Solubilization Note: Aminopyrazole derivatives are often prone to static cling, which increases the risk of aerosolization.

  • Static Mitigation: Wipe down the exterior of the chemical vial and the analytical balance draft shield with a static-reducing wipe or a lint-free cloth lightly dampened with 70% isopropanol.

  • Transfer: Using an anti-static micro-spatula, carefully transfer the required mass of the solid into a pre-tared amber glass vial.

  • Solubilization: If creating a stock solution (e.g., in DMSO or DMF), add the solvent directly to the amber vial inside the fume hood. Cap the vial tightly before removing it from the hood. Do not vortex outside the hood unless the vial is hermetically sealed.

Phase 3: Decontamination and Disposal The ACS Guidelines for Chemical Laboratory Safety emphasize that risk minimization extends to post-experimental cleanup[3].

  • Spatula Decontamination: Rinse the spatula with a compatible organic solvent (e.g., acetone) directly into a designated halogen-free organic waste container, followed by a wash with soapy water.

  • Surface Wipe-Down: Wipe the balance and fume hood surface with a damp paper towel.

  • Doffing PPE: Remove the outer gloves first, turning them inside out to trap any microscopic dust. Dispose of them in solid chemical waste. Wash hands immediately with soap and water after removing the inner gloves.

Spill Response Plan

In the event of a dry powder spill outside the fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the lipophilic powder.

  • Suppress: Do NOT dry sweep. Gently cover the powder with absorbent paper towels lightly dampened with water or a mild surfactant solution to suppress dust generation.

  • Collect: Scoop the dampened towels and spilled material into a hazardous waste bag using a disposable dustpan.

  • Clean: Wash the area thoroughly with soap and water, as the lipophilic nature of the compound makes plain water ineffective for surface decontamination.

References

  • [1] Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. URL: [Link]

  • [2] National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL:[Link]

  • [3] American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety, 2016. URL:[Link]

Sources

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